molecular formula C13H13NO2 B096854 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 15898-26-7

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B096854
CAS No.: 15898-26-7
M. Wt: 215.25 g/mol
InChI Key: WNZAIUIEXCYTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZAIUIEXCYTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332598
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-26-7
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Introduction: A Versatile Scaffold in Modern Chemistry

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure, featuring a rigid, electron-rich 2,5-dimethylpyrrole moiety linked to a benzoic acid group, makes it a valuable building block in medicinal chemistry and materials science. The pyrrole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the carboxylic acid handle allows for straightforward derivatization, such as amide bond formation. Derivatives of this compound have been investigated for a range of applications, including their potential as anti-tuberculosis agents and as enhancers of monoclonal antibody production in cell cultures, highlighting its relevance in drug development.[1][2][3]

This guide provides a comprehensive overview of the primary and most effective method for synthesizing this compound: the Paal-Knorr pyrrole synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline the standard methods for characterizing the final product.

Core Synthesis Methodology: The Paal-Knorr Reaction

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and widely utilized methods for preparing substituted pyrroles.[4][5] The reaction facilitates the construction of the pyrrole ring through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7] Its enduring appeal lies in its operational simplicity, the general availability of the starting materials, and the high yields often achieved.[5]

Reaction Principle and Mechanism

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a classic application of the Paal-Knorr reaction, employing 4-aminobenzoic acid as the primary amine and hexane-2,5-dione (commonly known as acetonylacetone) as the 1,4-dicarbonyl component.[8]

The reaction mechanism proceeds through several key steps, as elucidated by researchers including V. Amarnath and his colleagues in the 1990s.[4]

  • Initial Nucleophilic Attack: The reaction is typically initiated by the acid-catalyzed activation of one of the carbonyl groups of hexane-2,5-dione. The lone pair of the primary amine on 4-aminobenzoic acid then performs a nucleophilic attack on this activated carbonyl carbon.

  • Hemiaminal Formation: This attack forms a protonated hemiaminal intermediate.

  • Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This step is the rate-determining step of the reaction.[7]

  • Dehydration: The resulting five-membered ring intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, readily undergoes a two-fold dehydration under the acidic and often heated conditions.[4]

  • Aromatization: The loss of two water molecules results in the formation of the stable, aromatic 2,5-dimethylpyrrole ring, yielding the final product.

The overall transformation is a robust and thermodynamically favorable process, driven by the formation of the aromatic pyrrole system.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product r1 4-Aminobenzoic Acid p1 Nucleophilic Attack & Hemiaminal Formation r1->p1 + H⁺ (catalyst) r2 Hexane-2,5-dione (Acetonylacetone) r2->p1 + H⁺ (catalyst) p2 Intramolecular Cyclization p1->p2 p3 Sequential Dehydration p2->p3 p4 Aromatization p3->p4 prod 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid p4->prod

Caption: Logical flow of the Paal-Knorr synthesis mechanism.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methodologies for the Paal-Knorr reaction, particularly those using acetic acid as both a solvent and catalyst.[8][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Aminobenzoic Acid137.145.00 g36.5
Hexane-2,5-dione114.144.58 g (4.8 mL)40.1 (1.1 eq)
Glacial Acetic Acid60.0550 mL-
Deionized Water18.02~500 mL-
Ethanol46.07As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (5.00 g, 36.5 mmol).

  • Dissolution: Add glacial acetic acid (50 mL) to the flask and stir the mixture until the 4-aminobenzoic acid is fully dissolved. Gentle warming may be required.

  • Addition of Diketone: Add hexane-2,5-dione (4.8 mL, 40.1 mmol) to the solution dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water while stirring vigorously. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove residual acetic acid.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[3]

G start Combine Reactants (4-Aminobenzoic Acid, Hexane-2,5-dione) in Acetic Acid reflux Reflux (1-2 hours) start->reflux cool Cool to Room Temp reflux->cool precipitate Pour into Water (Precipitation) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Water filtrate->wash dry Dry under Vacuum wash->dry purify Recrystallize (Ethanol) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Critical Parameters and Optimization

The success and efficiency of the Paal-Knorr synthesis depend on several key factors:

  • Acid Catalyst: Glacial acetic acid serves conveniently as both the solvent and the acid catalyst. The acidic environment is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack.[4] While sufficient for this transformation, other protic acids (e.g., p-toluenesulfonic acid) or Lewis acids could be employed, potentially allowing for milder conditions or shorter reaction times.

  • Temperature: Refluxing is typically necessary to provide sufficient activation energy for the cyclization and dehydration steps. However, excessively high temperatures or prolonged heating could lead to the degradation of starting materials or the product, especially given the presence of the carboxylic acid group.

  • Stoichiometry: A slight excess (1.1 equivalents) of the more volatile hexane-2,5-dione is often used to ensure the complete consumption of the 4-aminobenzoic acid.

  • Purity of Reagents: The use of high-purity starting materials is essential to prevent side reactions and simplify the purification process.

  • Work-up: The precipitation step is critical for separating the organic product from the acidic aqueous phase. Thorough washing of the filtered solid is necessary to remove any remaining acetic acid, which can interfere with downstream applications or characterization.

Product Characterization

The identity and purity of the synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid must be confirmed through standard analytical techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - Singlet for the two equivalent pyrrole protons (~6.0 ppm).- Singlet for the six equivalent methyl protons (~2.0 ppm).- Two doublets for the four aromatic protons on the benzene ring (~7.5-8.2 ppm).- Broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR - Signal for the carboxylic carbonyl carbon (~167 ppm).- Signals for the quaternary and CH carbons of the benzene ring (~120-145 ppm).- Signals for the quaternary carbons of the pyrrole ring (~128 ppm).- Signal for the CH carbons of the pyrrole ring (~107 ppm).- Signal for the methyl carbons (~13 ppm).
IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C-H stretches from methyl and aromatic groups (~2900-3100 cm⁻¹).- Aromatic C=C stretches (~1500-1600 cm⁻¹).
Mass Spec. Expected [M+H]⁺ at m/z = 218.08.
Melting Point A sharp melting point is indicative of high purity.

Note: The exact chemical shifts (ppm) can vary depending on the solvent used for NMR analysis.[9]

Conclusion

The Paal-Knorr synthesis provides a powerful and straightforward route to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid from readily available precursors. The reaction is characterized by its high efficiency and operational simplicity, making it an ideal choice for both academic research and industrial-scale production. By carefully controlling key parameters such as temperature, reaction time, and purification methods, researchers can reliably obtain this versatile chemical scaffold in high purity. Its demonstrated utility in the preliminary stages of drug discovery underscores the continued importance of this classic named reaction in empowering modern chemical and pharmaceutical research.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • PLOS ONE. N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]

  • Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. [Link]

  • ResearchGate. Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide.... [Link]

  • ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs... Request PDF. [Link]

  • MBB College. Paal-Knorr synthesis. [Link]

  • ResearchGate. Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]

  • RGM College of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

Sources

Physicochemical Profiling of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid: A Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Executive Summary & Chemical Identity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 15898-26-7 ) is a significant heterocyclic building block used primarily in medicinal chemistry and supramolecular engineering.[1] Structurally, it consists of a lipophilic 2,5-dimethylpyrrole ring fused to a hydrophilic benzoic acid moiety via a C-N bond. This amphiphilic nature makes it a versatile scaffold for designing antimicrobial hydrazides, COX inhibitors, and enhancers for monoclonal antibody production.

Chemical Identifiers
PropertyDetail
IUPAC Name 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Common Synonyms 1-(4-Carboxyphenyl)-2,5-dimethylpyrrole; 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
CAS Number 15898-26-7
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
SMILES CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C

Validated Synthesis Protocol (Paal-Knorr Condensation)

The most robust route for synthesizing this compound is the Paal-Knorr condensation. This reaction cyclizes a 1,4-diketone with a primary amine. The protocol below is optimized for high yield and purity, utilizing glacial acetic acid as both solvent and catalyst.

Experimental Workflow

Reagents:

  • 4-Aminobenzoic acid (PABA) [Limiting Reagent]

  • 2,5-Hexanedione (Acetonylacetone) [1.1 - 1.2 equivalents]

  • Glacial Acetic Acid [Solvent]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-aminobenzoic acid in 15 mL of glacial acetic acid.

  • Addition: Add 11-12 mmol of 2,5-hexanedione dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Process Control: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot (low R_f) should disappear, replaced by a higher R_f fluorescent spot (product).

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the solution into 100 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.

  • Filtration & Wash: Filter the precipitate using a Büchner funnel. Wash the cake with copious amounts of cold water to remove residual acetic acid and unreacted diketone.

  • Purification: Recrystallize the crude solid from Ethanol or a Dichloromethane/Hexane mixture to yield crystalline needles.

Synthesis Logic Diagram

SynthesisPathway Start 4-Aminobenzoic Acid + 2,5-Hexanedione Process Reflux in AcOH (Paal-Knorr Cyclization) Start->Process Heat Intermediate Hemiaminal Intermediate Process->Intermediate Mechanism Quench Precipitation in Ice Water Process->Quench Cooling Intermediate->Process - 2 H₂O Product 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzoic acid Quench->Product Filtration

Caption: Figure 1. Paal-Knorr synthesis pathway converting PABA and 2,5-hexanedione into the target pyrrole scaffold.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictions suitable for drug discovery applications.

PropertyValue / RangeContext / Notes
Melting Point 181 – 184 °CCrystalline solid; MP depends on polymorph/purity [1].
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic pyrrole ring reduces aqueous solubility despite -COOH.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Methanol, Dichloromethane.
pKa (Acid) 4.3 – 4.5 (Predicted)Comparable to benzoic acid (4.2); pyrrole is weakly electron-donating.
LogP 2.8 – 3.1Indicates moderate lipophilicity; suitable for membrane permeability.
Appearance White to pale yellowPrismatic crystals or needles upon recrystallization.
Crystal System OrthorhombicSpace group Pbcn (typical for similar analogs) [2].

Structural Characterization (Spectroscopy)

Verification of the structure relies on distinguishing the pyrrole ring signals from the aromatic benzoate signals.

Nuclear Magnetic Resonance (NMR)[7][8][9]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.0 (br s, 1H): Carboxylic acid proton (-COOH ).

    • δ 8.0-8.1 (d, 2H): Benzene ring protons adjacent to the carbonyl group (deshielded).

    • δ 7.3-7.4 (d, 2H): Benzene ring protons adjacent to the pyrrole nitrogen.

    • δ 5.8-5.9 (s, 2H): Pyrrole ring protons (C3/C4 positions). Diagnostic peak.

    • δ 1.9-2.0 (s, 6H): Methyl protons on the pyrrole ring.

Infrared Spectroscopy (FT-IR)
  • ~2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[2]

  • ~1680–1690 cm⁻¹: Strong C=O stretch (carboxylic acid).

  • ~1510–1600 cm⁻¹: Aromatic C=C skeletal vibrations.[3]

  • ~1300 cm⁻¹: C-N stretching vibration (aryl-pyrrole bond).

Supramolecular Interactions

In the solid state, the molecule typically forms centrosymmetric dimers via intermolecular O–H···O hydrogen bonds between carboxylic acid groups.[2][4] The pyrrole ring is twisted relative to the benzene ring (dihedral angle ~50-60°) to minimize steric hindrance between the pyrrole methyl groups and the benzene protons.

Interactions MoleculeA Molecule A (Donor) Dimer Centrosymmetric Dimer MoleculeA->Dimer H-Bond (COOH) MoleculeB Molecule B (Acceptor) MoleculeB->Dimer H-Bond (COOH) Steric Steric Twist (Methyl vs Phenyl) Dimer->Steric Conformation Control

Caption: Figure 2. Supramolecular assembly driven by carboxylic acid dimerization and steric torsion.

Applications in Research & Development

Medicinal Chemistry Scaffold

This compound serves as a "privileged structure" intermediate. The carboxylic acid group is readily derivatized into:

  • Hydrazides: Reacted with hydrazine hydrate to form 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide, a precursor for Schiff bases with potent antimicrobial and antitubercular activity [3].

  • Amides: Coupled with amines to generate inhibitors for specific enzymes, including COX-1/COX-2.

Bioprocessing (Antibody Production)

Derivatives of this acid, specifically the N-succinimidyl ester (MPPB), have been identified as enhancers of monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells. The 2,5-dimethylpyrrole moiety is the critical pharmacophore responsible for altering cellular metabolism to favor protein secretion [4].

Materials Science

Due to its rigid rod-like structure and hydrogen-bonding capability, the molecule is investigated in the synthesis of liquid crystals and metal-organic frameworks (MOFs), where the carboxylic acid acts as a coordinating ligand for metal centers.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect precise weighing for stoichiometric reactions.

References

  • PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Compound Summary). National Library of Medicine. Link

  • Moreno-Fuquen, R., et al. (2011). Structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.[4] (Note: Structural analog comparison for crystal packing). Acta Crystallographica. Link

  • Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and Cytotoxic Activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole. Medicinal Chemistry Research. Link

  • Aki, Y., et al. (2021).[5] 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[5] PLOS ONE.[5] Link

Sources

Technical Guide: Solubility Profile & Characterization of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 15898-26-7).[1] As a pivotal intermediate synthesized via the Paal-Knorr reaction, understanding its solubility landscape is critical for purification, crystallization, and biological assay formulation.[1]

This document moves beyond simple data listing; it establishes a predictive solubility model based on the molecule's amphiphilic structure and provides a self-validating experimental protocol for researchers to determine precise thermodynamic solubility values in their specific solvent systems.[1]

Physicochemical Profile & Structural Analysis[1][3]

To predict solubility behavior, we must first deconstruct the molecular scaffold. The compound is a hybrid of a lipophilic heterocycle and a hydrophilic acidic tail.[1]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula

Moderate molecular weight (215.25 g/mol ) suggests good kinetic dissolution rates.[1]
Structural Moiety A Benzoic Acid (

)
Provides pH-dependent aqueous solubility.[1] Soluble in basic media (pH > 6) as a carboxylate salt.[1]
Structural Moiety B 2,5-Dimethylpyrrole Highly lipophilic, electron-rich aromatic system.[1] Drives solubility in non-polar and chlorinated solvents.[1]
LogP (Predicted) ~3.2 – 3.8Indicates poor water solubility at neutral pH; high affinity for octanol, DMSO, and lipid bilayers.
H-Bond Donors 1 (Carboxylic Acid -OH)Capable of dimerization in non-polar solvents; disrupts crystal lattice in protic solvents.[1]
Solvation Mechanism

The dissolution of this compound is governed by a competition between the intermolecular hydrogen bonding of the carboxylic acid dimers (solid state stability) and the solvation energy provided by the solvent.

  • In Protic Solvents (Ethanol/Methanol): The solvent acts as an H-bond donor/acceptor, breaking the acid dimers.

  • In Aprotic Polar Solvents (DMSO/DMF): Dipole-dipole interactions with the polarizable pyrrole ring drive high solubility.[1]

  • In Aqueous Media: Solubility is strictly pH-controlled. At

    
    , the neutral species precipitates due to the hydrophobic pyrrole effect.
    

Solubility Landscape

The following classification is derived from standard Paal-Knorr synthesis workups and structural activity relationships (SAR) of N-aryl pyrroles.

A. High Solubility Solvents (Primary Vehicles)

Best for: Stock solutions, reactions, and NMR analysis.

  • DMSO (Dimethyl Sulfoxide):

    
    .[1] The gold standard for biological stock solutions. The high dielectric constant disrupts acid dimerization.[1]
    
  • DMF (Dimethylformamide): Excellent solvent, often used in coupling reactions.

  • THF (Tetrahydrofuran): Good solubility; useful for reactions requiring lower boiling points than DMSO.[1]

B. Temperature-Dependent Solvents (Recrystallization Media)

Best for: Purification and crystal growth.[1]

  • Ethanol / Methanol:

    • Cold: Moderate to Low solubility.[1]

    • Hot: High solubility.[1][2]

    • Protocol: This is the preferred system for recrystallization.[1] The compound is dissolved in boiling ethanol, and water is added until turbidity appears (solvent/anti-solvent method).

  • Glacial Acetic Acid:

    • Often used as the reaction solvent in Paal-Knorr synthesis.[1] The product is soluble at reflux but precipitates upon cooling or dilution with water.[1]

C. Low Solubility / Anti-Solvents

Best for: Precipitation and isolation.

  • Water (Acidic/Neutral pH):

    
    .[1] The hydrophobic dimethylpyrrole moiety prevents solvation of the neutral acid.
    
  • Hexanes / Heptane: Very low solubility.[1] Used to wash away non-polar impurities or induce precipitation from ethyl acetate.[1]

  • Diethyl Ether: Moderate to low.[1] Often used for liquid-liquid extraction rather than dissolution.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Since exact solubility values fluctuate based on crystal polymorph and temperature, researchers must generate empirical data for their specific batch.[1] Do not rely on generic database values.[1] Use the Shake-Flask Method , the industry standard for thermodynamic equilibrium.

Workflow Visualization

SolubilityProtocolStartWeigh Excess Solid(>50 mg)SolventAdd Solvent(1-2 mL)Start->SolventEquilibrateShake/Incubate(24-72 hrs @ 25°C)Solvent->EquilibrateFilterFilter Supernatant(0.45 µm PTFE)Equilibrate->FilterAnalyzeQuantify (HPLC/UV)Filter->AnalyzeAnalyze->StartIf saturated(Repeat)

Figure 1: Standard Operating Procedure for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Place 10–20 mg of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid into a 4 mL borosilicate glass vial.

    • Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, or Octanol).

    • Critical Check: Ensure undissolved solid is visible.[1] If the solution is clear, add more solid until a suspension persists.

  • Equilibration:

    • Seal the vial tightly to prevent evaporation.[1]

    • Agitate on an orbital shaker (500 rpm) or magnetic stirrer at a constant temperature (

      
      ) for 24 to 72 hours .
      
    • Note: 24 hours is usually sufficient for kinetic solubility, but 72 hours ensures thermodynamic equilibrium, accounting for potential crystal lattice reordering.

  • Phase Separation:

    • Allow the suspension to stand for 1 hour to let large particles sediment.[1]

    • Filter the supernatant using a 0.45 µm PTFE syringe filter .[1] (Avoid Nylon filters, as they may bind the pyrrole moiety).

    • Discard the first 100 µL of filtrate (saturation of the filter membrane) and collect the subsequent volume.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (typically Acetonitrile/Water) to fall within the linear dynamic range of the detector.

    • Detection Wavelength: 254 nm (Benzoic acid absorption) or ~210 nm.[1]

    • Calculate concentration using a pre-established calibration curve of the pure standard in DMSO.

Synthesis & Purification Implications[1][4][5][6]

Understanding solubility is most valuable when applied to the Paal-Knorr Synthesis workflow.

Reaction Scheme & Solubility Logic

SynthesisReactantsp-Aminobenzoic Acid+ 2,5-HexanedioneReactionReflux in Acetic Acid(High Solubility at 118°C)Reactants->ReactionCondensationQuenchPour into Cold Water(Solubility Crash)Reaction->QuenchCoolingPrecipitateCrude Precipitate(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid)Quench->PrecipitateHydrophobic Exclusion

Figure 2: Solubility-driven isolation strategy in Paal-Knorr synthesis.[1]

The "Crash" Method: Because the product is an N-aryl pyrrole, it is significantly more lipophilic than the starting material (p-aminobenzoic acid).[1]

  • Reaction: Performed in refluxing acetic acid (or ethanol/acetic acid mix) where all components are soluble.[1]

  • Isolation: Pouring the reaction mixture into cold water causes the product to precipitate immediately (due to the hydrophobic pyrrole ring), while unreacted p-aminobenzoic acid (amphoteric) and hexanedione (liquid) remain partially in the aqueous/supernatant phase.

  • Purification: The crude solid is collected and recrystallized from Ethanol/Water (4:1) .[1] The compound dissolves in hot ethanol; water is added to the cloud point; cooling yields pure crystals.

References

  • Paal-Knorr Reaction Context: Banik, B. K., et al. "Paal–Knorr synthesis of pyrroles catalyzed by molecular iodine."[1] Tetrahedron Letters, vol. 45, no. 24, 2004.

  • Solubility Protocol: Glomme, A., et al. "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities."[1] Journal of Pharmaceutical Sciences, vol. 94, no. 1, 2005.[1][3]

  • General Benzoic Acid Solubility: "Solubility of Benzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data.

  • Pyrrole Lipophilicity: "Physicochemical properties of N-substituted pyrroles."[1] PubChem Compound Summary. [1]

An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Drug Development Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this compound class for researchers, scientists, and drug development professionals. We will delve into the synthetic routes, with a focus on the Paal-Knorr synthesis, and elucidate the diverse therapeutic potential, including anti-inflammatory, antioxidant, antimicrobial, and antitubercular properties. A significant and novel application in bioprocessing—the enhancement of monoclonal antibody production—will also be discussed. Critically, this guide will address the potential for these derivatives to act as Pan-Assay Interference Compounds (PAINS), offering field-proven insights and mitigation strategies to ensure the integrity of screening campaigns. Detailed, step-by-step experimental protocols for synthesis and biological evaluation are provided to facilitate practical application in the laboratory.

Introduction: The Pyrrole Moiety in Modern Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a highly sought-after component in the design of novel therapeutic agents. The fusion of a 2,5-dimethylpyrrole moiety to a benzoic acid core creates a lipophilic and electronically distinct scaffold, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, which has been the subject of considerable interest for its diverse pharmacological profile. This guide will provide a comprehensive overview of this specific chemical class, moving from its fundamental synthesis to its complex biological activities and the critical considerations for its development as therapeutic leads.

Synthesis and Characterization: The Paal-Knorr Reaction as a Gateway

The most direct and versatile method for the synthesis of the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid core is the Paal-Knorr pyrrole synthesis.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-aminobenzoic acid.[2] The reaction proceeds readily, often under mild acidic conditions, to yield the desired N-substituted pyrrole with high efficiency.[3][4]

Underlying Chemistry: Why the Paal-Knorr Synthesis is Effective

The Paal-Knorr synthesis is a robust method due to its straightforward mechanism and the commercial availability of the starting materials. The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates one of the carbonyl groups of the hexane-2,5-dione, activating it for nucleophilic attack by the amino group of 4-aminobenzoic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the highly stable aromatic pyrrole ring. The 2,5-dimethyl substitution pattern is directly derived from the hexane-2,5-dione starting material.

G cluster_synthesis Paal-Knorr Synthesis Workflow Start Starting Materials: - 4-Aminobenzoic Acid - Hexane-2,5-dione Reaction Reaction Conditions: - Glacial Acetic Acid (Solvent/Catalyst) - Reflux Start->Reaction Condensation Workup Aqueous Work-up & Extraction Reaction->Workup Isolation Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Crude Product Product Final Product: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Purification->Product Characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry Product->Characterization Structure Verification

Caption: Workflow for the synthesis and characterization of the core scaffold.

Detailed Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-aminobenzoic acid in glacial acetic acid.

  • Reaction Initiation: To the stirred solution, add 1.1 equivalents of hexane-2,5-dione.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been reported to possess a wide array of biological activities, highlighting their potential as leads for drug discovery in multiple therapeutic areas.

Anti-inflammatory and Antioxidant Properties

Several studies have indicated that this class of compounds exhibits significant anti-inflammatory and antioxidant effects.[5] The mechanism of action for the anti-inflammatory properties is likely multifaceted, with some evidence pointing towards the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[6][7] The benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and its combination with the pyrrole ring appears to confer potent activity.[8]

The antioxidant properties are thought to arise from the ability of the pyrrole ring to donate an electron or hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress.[5]

Antimicrobial and Antitubercular Activity

A significant body of research has focused on the antimicrobial potential of these compounds. Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.[9] A particularly promising area is their activity against Mycobacterium tuberculosis. Some analogs have demonstrated potent antitubercular activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[9] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[10] Another identified target in M. tuberculosis is the protein tyrosine phosphatase PtpA, an enzyme associated with the infectivity of the bacterium.[11][12]

A Novel Role in Bioprocessing: Enhancement of Monoclonal Antibody Production

In a fascinating application outside of traditional therapeutics, a derivative of this class, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), has been identified as an enhancer of monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cell cultures.[8][13][14][15] The addition of MPPB to CHO cell cultures was found to suppress cell growth while simultaneously increasing the cell-specific glucose uptake rate and intracellular ATP levels.[14][15] This metabolic shift leads to an overall increase in mAb yield, a critical factor in the biopharmaceutical industry.[16][17] Structure-activity relationship studies have indicated that the 2,5-dimethylpyrrole moiety is a key contributor to this effect.[14]

Table 1: Summary of Reported Biological Activities and Potential Mechanisms

Biological ActivityKey FindingsPotential Mechanism(s) of ActionRepresentative References
Anti-inflammatory Reduction of edema in animal models; comparable activity to diclofenac.[5]Inhibition of cyclooxygenase (COX) enzymes.[6][7][5],[7]
Antioxidant Demonstrated ability to scavenge free radicals.[5]Hydrogen/electron donation from the pyrrole ring.[5]
Antimicrobial Broad-spectrum activity against various bacteria.Inhibition of DNA gyrase.[10][10],[9]
Antitubercular Potent activity against Mycobacterium tuberculosis (MICs 1-2 µg/mL).[9]Inhibition of protein tyrosine phosphatase PtpA.[11][12][11],[9]
mAb Production Enhancement Increased mAb production in CHO cells.[13][14][15]Suppression of cell growth, increased glucose uptake and intracellular ATP.[14][15][13],[14],[15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives can be significantly modulated by the nature and position of substituents on both the pyrrole and benzoic acid rings.

SAR cluster_pyrrole Pyrrole Ring Modifications cluster_benzoic Benzoic Acid Ring Modifications Core 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Pyrrole Ring Benzoic Acid Ring Pyrrole_Subs Substituents at C3 and C4: - Halogens, alkyl groups - Can influence lipophilicity and electronic properties. Core:f1->Pyrrole_Subs Modulation of Lipophilicity Benzoic_Subs Substituents on the Aromatic Ring: - Hydroxyl, methoxy, halo groups - Affect acidity, H-bonding, and target interactions. Core:f2->Benzoic_Subs Influence on Pharmacokinetics Carboxylic_Acid Carboxylic Acid Modifications: - Esterification, amidation, hydrazide formation - Alters polarity, solubility, and potential for new interactions. Core:f2->Carboxylic_Acid Creation of Prodrugs/Analogs

Caption: Key areas for SAR exploration on the core scaffold.

  • Pyrrole Ring: The 2,5-dimethyl substitution is crucial for the activity of many derivatives, particularly in the context of enhancing mAb production.[14] Further substitution at the 3 and 4 positions of the pyrrole ring can fine-tune the lipophilicity and electronic nature of the molecule, which can impact cell permeability and target engagement.

  • Benzoic Acid Ring: The position and electronic nature of substituents on the benzoic acid ring play a critical role in modulating activity.[6] Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may be important for interactions with certain biological targets. Conversely, electron-donating groups can alter the molecule's overall electronic profile.

  • Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins.[6] Derivatization of this group into esters, amides, or hydrazides can create prodrugs with altered pharmacokinetic properties or new analogs with different biological activities.[2][9]

A Critical Caveat for Researchers: Pan-Assay Interference Compounds (PAINS)

A significant consideration when working with novel chemical scaffolds is the potential for them to be Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific, targeted biological activity.[9] Certain pyrrole-containing structures have been flagged as potential PAINS.[1][14] This does not invalidate the entire class of compounds, but it necessitates a rigorous and critical approach to hit validation.

Mechanisms of Assay Interference
  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and denature proteins, leading to false-positive signals.

  • Reactivity: Electrophilic compounds can react non-specifically with nucleophilic residues (e.g., cysteine) on proteins.

  • Redox Activity: Some compounds can interfere with assays that are sensitive to redox changes.

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.

Mitigation and Validation Strategies

To ensure that observed biological activity is genuine, the following steps are crucial:

  • Dose-Response Curves: Genuine hits should exhibit a clear, sigmoidal dose-response relationship.

  • Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection method or technology.

  • Structure-Activity Relationship: A clear and rational SAR should be observable. If minor structural modifications lead to a complete loss of activity (an "activity cliff"), it may be indicative of non-specific effects.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein.

  • PAINS Filters: Utilize computational filters to check if the compounds contain known PAINS substructures. However, these filters should be used as a guide and not as a definitive tool for discarding compounds.

PAINS cluster_pains PAINS Mitigation Workflow Initial_Hit Initial Screening Hit Pains_Filter Computational PAINS Filter Initial_Hit->Pains_Filter Dose_Response Dose-Response Curve Generation Pains_Filter->Dose_Response No Flag Flagged Flag as Potential PAIN (Proceed with Caution) Pains_Filter->Flagged Flagged Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay SAR_Analysis SAR by Analogs Orthogonal_Assay->SAR_Analysis Biophysical Biophysical Binding Assay (e.g., SPR) SAR_Analysis->Biophysical Validated_Hit Validated Hit Biophysical->Validated_Hit

Caption: A workflow for the validation of hits to rule out PAINS artifacts.

Detailed Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the key biological activities of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15]

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant. Add an equal volume of Griess reagent and incubate at room temperature for 15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[18][19][20]

  • Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound at various concentrations to 150 µL of the DPPH solution.

  • Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results can be expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold is a versatile platform for the development of novel therapeutic agents and research tools. Its straightforward synthesis and diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, particularly its anti-inflammatory and mAb-enhancing properties. A systematic exploration of the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, a thorough investigation into the potential for PAINS-related artifacts is essential for any drug discovery program based on this scaffold. The continued exploration of these fascinating molecules holds significant promise for both human health and biopharmaceutical manufacturing.

References

  • Castro-Falcon, G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Aki, Y., et al. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. Available at: [Link]

  • Semantic Scholar. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available at: [https://www.semanticscholar.org/paper/4-(2%2C5-dimethyl-1H-pyrrol-1-yl)-N-(2%2C5-dioxopyrrolidin-benzamide-Aki-Katsumata/9d05a415392070f7236531398c8c62c90666687a]([Link]

  • ResearchGate. (2013). Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derived traizoles (4a-h). Available at: [Link]

  • Journal of Virology. (2014). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • ResearchGate. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Available at: [Link]

  • Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PMC - NIH. Available at: [Link]

  • Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. Available at: [Link]

  • Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine to 1-butyl-2,5-dimethyl-1H-pyrrole and water side product, as described in the literature. Available at: [Link]

  • MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]

  • ACS Publications. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Available at: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • PubMed. (2002). New celecoxib derivatives as anti-inflammatory agents. Available at: [Link]

  • PubMed. (1985). Structure-activity relationships of phenyl- and benzoylpyrroles. Available at: [Link]

  • Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

  • Utrecht University. (2025). Enhancing Recombinant Monoclonal Antibody Production in CHO Cell Cultures: Leveraging the Power of Multivariate Analysis and Chemical Additives in Upstream Bioprocessing. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. Available at: [Link]

  • ACS Publications. (2017). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Available at: [Link]

  • PMC - NIH. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • DigitalCommons@USU. (2022). Increasing Production of Therapeutic mAbs in CHO Cells Through Genetic Engineering. Available at: [Link]

  • PubMed. (2013). Inhibition of Mycobacterium tuberculosis tyrosine phosphatase PtpA by synthetic chalcones: kinetics, molecular modeling, toxicity and effect on growth. Available at: [Link]

  • PubChem. (n.d.). 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. Available at: [Link]

  • ResearchGate. (2025). Enhancing and stabilizing monoclonal antibody production by Chinese hamster ovary (CHO) cells with optimized perfusion culture strategies. Available at: [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]

  • International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Available at: [Link]

  • ChemistryViews. (2023). New Inhibitors Based on Illudalic Acid. Available at: [Link]

  • PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available at: [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Available at: [Link]

  • Frontiers. (2023). Enhancing and stabilizing monoclonal antibody production by Chinese hamster ovary (CHO) cells with optimized perfusion culture strategies. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. Available at: [Link]

Sources

Sourcing 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical, yet often complex, aspect of the research and development pipeline. This guide provides an in-depth technical overview of sourcing 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS No. 15898-26-7), a key building block in medicinal chemistry and materials science. We will explore its significance, detail commercial suppliers, and offer insights into quality considerations to ensure the integrity of your experimental outcomes.

The Scientific Significance of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a dimethylpyrrole moiety. This structural motif is of significant interest in drug discovery. The pyrrole ring system is a common feature in many biologically active compounds, and its incorporation can influence a molecule's pharmacokinetic and pharmacodynamic properties. Research has demonstrated the utility of this compound and its analogs as intermediates in the synthesis of potential therapeutic agents, including those with antibacterial, antifungal, and antitubercular activities[1][2]. Its derivatives have also been investigated as inhibitors of specific protein-protein interactions, highlighting its relevance in modern drug design[3][4].

The core utility of this molecule lies in its bifunctional nature: the carboxylic acid group allows for a variety of chemical transformations, such as amidation and esterification, while the dimethylpyrrole group can participate in further aromatic substitutions or serve as a key pharmacophoric element.

Commercial Availability: A Comparative Overview

A number of chemical suppliers offer 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, ranging from large-scale distributors to more specialized chemical synthesis companies. The choice of supplier will often depend on the required purity, quantity, and the specific documentation needed for your research or development phase.

SupplierProduct Number (Example)CAS NumberPurityAvailable QuantitiesAdditional Information
J&K Scientific CS-0061294[5][6]15898-26-7[5][6]Not specified on listing1g (backorder)[5]Distributed for ChemScene.
SynQuest Laboratories 4H21-1-N2[7]15898-26-7[7]Not specified on listingInquire for details
Oakwood Chemical 015268[8]15898-26-7[8]Technical grade[8]100mg, 1g[8]Provides hazard information.
BLDpharm BD13843515898-26-7[9]Not specified on listingInquire for detailsOffers NMR, HPLC, LC-MS, UPLC data.[9]
Alchem Pharmtech ACP-1507715898-26-7[10]Not specified on listingInquire for details

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Quality Control and Documentation: Ensuring Experimental Integrity

For any research application, but particularly in drug development, the purity and identity of starting materials are paramount. When sourcing 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, it is crucial to scrutinize the available quality control documentation.

Key Documents to Request and Review:

  • Certificate of Analysis (CoA): This is a critical document that provides batch-specific data on the purity and identity of the compound. Look for results from techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Determines the purity of the compound by separating it from any impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Safety Data Sheet (SDS): This document provides essential information on the safe handling, storage, and disposal of the chemical, as well as potential hazards[11][12][13].

A reputable supplier will readily provide a CoA for their products. Some suppliers, like BLDpharm, indicate the availability of detailed analytical data on their product pages[9].

Procurement Workflow: A Step-by-Step Guide

The process of acquiring a specialized chemical like 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves several key steps to ensure a successful and timely purchase.

ProcurementWorkflow cluster_researcher Researcher's Actions cluster_supplier Supplier's Actions Identify_Need Identify Need for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Supplier_Evaluation Evaluate Potential Suppliers Identify_Need->Supplier_Evaluation Request_Quote_Docs Request Quote and Technical Documents Supplier_Evaluation->Request_Quote_Docs Provide_Info Provide Quote, CoA, and SDS Request_Quote_Docs->Provide_Info Place_Order Place Purchase Order Process_Order Process Order and Prepare Shipment Place_Order->Process_Order Receive_and_Verify Receive and Verify Shipment Provide_Info->Place_Order Ship_Product Ship Product Process_Order->Ship_Product Ship_Product->Receive_and_Verify

Procurement workflow for specialized chemicals.

Experimental Protocol: Incoming Material Verification

Upon receiving the chemical, it is good laboratory practice (GLP) to perform an in-house verification of its identity, even with a supplier's CoA.

  • Visual Inspection: Examine the material for uniform appearance and compare it to the description on the CoA.

  • Solubility Test: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO, methanol) to check for any insoluble impurities.

  • ¹H NMR Spectroscopy: a. Prepare a sample by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Acquire a ¹H NMR spectrum. c. Compare the obtained spectrum with the expected chemical shifts and splitting patterns for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The spectrum should show characteristic peaks for the aromatic protons, the pyrrole protons, and the methyl groups.

  • HPLC Analysis: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. b. Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile mobile phase gradient). c. Inject the sample and analyze the chromatogram for the main peak and any impurity peaks to confirm the purity stated on the CoA.

Chemical Structure and Properties

A clear understanding of the chemical structure is fundamental to its application.

Chemical structure of the title compound.

Key Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₃NO₂[8]

  • Molecular Weight: 215.25 g/mol [8]

  • CAS Number: 15898-26-7[5][6][7][8][9][10]

  • IUPAC Name: 4-(2,5-dimethylpyrrol-1-yl)benzoic acid[5][6]

By following the guidance outlined in this document, researchers can confidently source high-quality 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • J&K Scientific. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.
  • J&K Scientific. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | 15898-26-7.
  • SynQuest Laboratories. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.
  • Oakwood Chemical. 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid.
  • BLDpharm. 15898-26-7|4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.
  • Alchem Pharmtech. CAS 15898-26-7 | 4-(2,5-DiMethyl-1H-pyrrol-1-yl)benzoic acid.
  • ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents.
  • NIH National Center for Biotechnology Information. N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.
  • Semantic Scholar. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N -.
  • Cayman Chemical.
  • Fisher Scientific.
  • JP-2491.
  • TCI Chemicals.

Sources

Methodological & Application

Molecular Docking with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A Protocol for In Silico Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, predicting the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1] This application note provides a comprehensive, step-by-step protocol for performing molecular docking with the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid . We will detail the necessary preparatory steps for both the ligand and a relevant protein target, the execution of the docking simulation using the widely-used AutoDock Vina software, and the subsequent analysis and visualization of the results. This guide is designed to be self-contained, explaining the rationale behind each procedural choice to ensure both technical accuracy and practical applicability for researchers.

Introduction to the Ligand: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound featuring a benzoic acid moiety linked to a 2,5-dimethyl-substituted pyrrole ring. Its chemical structure is a point of interest in medicinal chemistry. Derivatives of this scaffold have been synthesized and investigated for a range of biological activities, including potential antibacterial, antifungal, and antitubercular properties.[2][3] Given that related compounds have been developed as potential antitubercular agents, a logical and compelling protein target for our docking study is the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs.

Ligand Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[4]
Molecular Weight 215.25 g/mol [4]
IUPAC Name 4-(2,5-dimethylpyrrol-1-yl)benzoic acidPubChem
PubChem CID 459078[3]

Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process involves two main stages:

  • Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the protein's binding site.

  • Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (typically as Gibbs free energy, ΔG, in kcal/mol). A more negative score indicates a more favorable and stable interaction.[5][6]

This computational screening allows researchers to prioritize compounds for experimental testing, saving significant time and resources.[1]

Required Software and Tools

This protocol primarily utilizes software that is freely available for academic use.

SoftwarePurposeDownload URL
AutoDock Vina The core docking engine.[Link][7]
MGLTools/AutoDock Tools (ADT) A suite of tools for preparing protein and ligand files (creating PDBQT files).[Link][8]
UCSF Chimera or PyMOL Molecular visualization software for preparing structures and analyzing results.[7] or [Link][8]
RCSB Protein Data Bank (PDB) A database for obtaining protein crystal structures.[Link]
PubChem A database for obtaining ligand structures and information.[Link]

Experimental Protocol: Step-by-Step Workflow

The overall workflow is divided into four key stages: Ligand Preparation, Receptor Preparation, Docking Simulation, and Results Analysis.

G cluster_prep Preparation Phase cluster_exec Execution & Analysis A Part A: Ligand Preparation C Part C: Docking Simulation A->C B Part B: Receptor Preparation B->C D Part D: Results Analysis C->D LigandPrep start 1. Obtain Ligand Structure (e.g., from PubChem as SDF) step2 2. Convert to 3D Format (e.g., using PyMOL or Chimera) start->step2 step3 3. Load into AutoDock Tools (ADT) step2->step3 step4 4. Add Hydrogens & Assign Charges (Gasteiger Charges) step3->step4 step5 5. Detect Rotatable Bonds step4->step5 end 6. Save as PDBQT File (ligand.pdbqt) step5->end

Caption: Workflow for preparing the ligand file for docking.

Protocol:

  • Obtain Ligand Structure: Navigate to the PubChem database and search for CID 459078. Download the 3D conformer of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in SDF format.

  • Initial Format Conversion: While ADT can read MOL2 files, it's often easiest to start with a PDB file. Use a visualization tool like PyMOL to open the SDF file and save it as a PDB file (e.g., ligand.pdb). [8]3. Load into AutoDock Tools (ADT):

    • Start ADT.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

  • Assign Charges and Merge Hydrogens:

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically add hydrogens, compute Gasteiger charges, and merge non-polar hydrogens. [9] * Rationale: Proper protonation and atomic partial charges are essential for the scoring function to accurately calculate electrostatic interactions. [10]Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, accounting for its flexibility. [9]

Part B: Receptor (Protein) Preparation

This stage prepares the protein structure for docking by removing non-essential molecules and converting it to the PDBQT format.

ProteinPrep start 1. Download Protein Structure (e.g., PDB ID: 4U0J from RCSB PDB) step2 2. Clean PDB File (Remove water, co-ligands, ions) start->step2 step3 3. Load into AutoDock Tools (ADT) step2->step3 step4 4. Add Hydrogens & Assign Charges (Polar hydrogens & Kollman charges) step3->step4 step5 5. Merge Non-Polar Hydrogens step4->step5 end 6. Save as PDBQT File (protein.pdbqt) step5->end

Caption: Workflow for preparing the protein receptor file.

Protocol:

  • Obtain Protein Structure: Go to the RCSB PDB and download the structure of M. tuberculosis InhA. A suitable structure is PDB ID: 4U0J .

  • Clean the PDB File:

    • Open 4U0J.pdb in UCSF Chimera or PyMOL.

    • Delete all water molecules.

    • Remove the co-crystallized ligand and any other heteroatoms (ions, etc.) that are not part of the protein or essential cofactors.

    • Save the cleaned protein as protein.pdb.

    • Rationale: Water molecules and non-essential ions in the binding site can sterically or electrostatically interfere with the ligand docking, leading to inaccurate predictions. [11][12]3. Load into ADT:

    • In ADT, go to File -> Read Molecule and open protein.pdb.

  • Prepare the Receptor:

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein.

    • This will add Kollman charges and prepare the protein. Save the output file as protein.pdbqt. [13]

Part C: Performing the Docking with AutoDock Vina

This involves defining the search space on the protein and running the simulation.

Protocol:

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search area for the docking algorithm. It should encompass the entire binding site of the protein.

    • In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box....

    • A box will appear around the protein. You can adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the active site. For InhA (PDB: 4U0J), the active site is a well-defined pocket. A good starting point for the grid center can be determined from the position of the co-crystallized ligand in the original PDB file.

    • For PDB ID 4U0J, approximate coordinates are:

      • center_x = 15.5, center_y = 5.0, center_z = 83.5

      • size_x = 25, size_y = 25, size_z = 25 (in Angstroms)

    • Rationale: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and preventing the ligand from docking to irrelevant sites on the protein surface. [14]2. Create the Configuration File:

    • Create a new text file named conf.txt in the same folder as your protein.pdbqt and ligand.pdbqt files.

    • Add the following content, replacing the coordinates with the ones you determined:

3[15]. Run AutoDock Vina:

  • Open a command prompt or terminal.
  • Navigate to the directory containing your files (protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.
  • Execute the following command: [15][16] bash ./vina --config conf.txt
Part D: Analysis and Visualization of Results

The final step is to interpret the output to understand the binding interaction.

Protocol:

  • Interpret the Log File:

    • Open log.txt. It will contain a table of the top binding modes (poses) ranked by their binding affinity.

    • The binding affinity is given in kcal/mol. The first mode is the one with the most negative (i.e., best) score.

[5] Example Output Table:

Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
1 -8.5 0.000 0.000
2 -8.2 1.852 2.431
3 -7.9 2.105 3.578

  • Rationale: The binding affinity score provides a quantitative estimate of the interaction strength. The Root-Mean-Square Deviation (RMSD) values compare the atomic positions between different binding modes; a low RMSD (<2.0 Å) between poses suggests they are part of the same binding cluster.

[5]2. Visualize the Docking Poses:

  • Open your visualization software (e.g., PyMOL).
  • Load the prepared protein structure: File -> Open -> protein.pdbqt.
  • Load the docking results: File -> Open -> all_poses.pdbqt. This file contains all the calculated binding poses.
  • The ligand poses will be displayed in the protein's active site. You can toggle between them to view each one.
  • Analyze Key Interactions:
  • Focus on the top-ranked pose (Mode 1).
  • Identify the amino acid residues in the binding pocket that are in close proximity to the ligand.
  • Look for key non-covalent interactions:
  • Hydrogen Bonds: Use the visualization software's tools to find hydrogen bonds between the ligand's polar groups (like the carboxylic acid) and protein residues.
  • Hydrophobic Interactions: Observe interactions between the ligand's non-polar parts (like the pyrrole and methyl groups) and hydrophobic residues of the protein (e.g., Leucine, Isoleucine, Valine).
  • Pi-Stacking: Look for interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
  • Rationale: Analyzing these specific interactions provides a mechanistic understanding of why the ligand binds to the protein and can guide further optimization of the compound's structure.

This application note has provided a detailed protocol for performing molecular docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid against the InhA enzyme, a relevant antitubercular target. By following these steps for ligand and protein preparation, simulation, and analysis, researchers can generate valuable hypotheses about the binding mode and affinity of this compound. These in silico results form a strong foundation for subsequent experimental validation and can significantly accelerate the early stages of the drug discovery pipeline.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available from: [Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Available from: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Available from: [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available from: [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available from: [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Available from: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Available from: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available from: [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Available from: [Link]

  • Unknown Source. (n.d.). Molecular Docking Tutorial.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Available from: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available from: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available from: [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Available from: [Link]

  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
  • PubChem. (n.d.). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Available from: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Available from: [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Available from: [Link]

  • ResearchGate. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs.... Available from: [Link]

  • Oakwood Chemical. (n.d.). 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid. Available from: [Link]

  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • J&K Scientific. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid. Available from: [Link]

  • PLOS ONE. (2021). dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Available from: [Link]

Sources

Application Notes and Protocols for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and application notes for utilizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives in cell culture. The protocols outlined herein are designed to be self-validating and are grounded in established scientific literature.

Introduction: A Versatile Scaffold with Diverse Biological Activities

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold is a versatile chemical structure that has given rise to a series of derivatives with a broad spectrum of biological activities. These compounds have garnered significant interest in drug discovery and biotechnology due to their potential as anti-inflammatory, anti-tuberculosis, and bioprocessing-enhancing agents. This guide will focus on two prominent derivatives:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB): A compound demonstrated to enhance monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells.[1][2][3]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid: A derivative with potential anti-inflammatory and antioxidant properties.

This document will provide a comprehensive overview of their mechanisms of action and detailed, step-by-step protocols for their application in cell culture, including methods for assessing their biological effects.

Part 1: Enhancing Monoclonal Antibody Production with MPPB in CHO Cells

Mechanism of Action: A Metabolic Shift Towards Enhanced Productivity

MPPB has been identified as a potent enhancer of specific productivity in recombinant CHO cell cultures.[1][2][3] Its mechanism of action is not through a direct increase in the rate of protein synthesis, but rather through a strategic reprogramming of cellular metabolism. Treatment of CHO cells with MPPB leads to:

  • Suppression of Cell Growth: MPPB moderately inhibits cell proliferation, which is thought to divert cellular resources from biomass production towards the synthesis of the recombinant protein.[1][2][3]

  • Increased Specific Glucose Uptake: Cells treated with MPPB exhibit a higher rate of glucose consumption per cell.[1][2]

  • Elevated Intracellular ATP Levels: The increased glucose uptake is coupled with a rise in intracellular adenosine triphosphate (ATP), providing the necessary energy for enhanced protein production.[1][2]

  • Modulation of Antibody Glycosylation: MPPB has been observed to suppress the galactosylation of monoclonal antibodies, a critical quality attribute that may need to be considered and controlled.[1]

The culmination of these metabolic alterations is a significant increase in the amount of monoclonal antibody produced per cell per day.

Experimental Workflow for MPPB Application in CHO Cell Culture

MPPB_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Stock Prepare 200 mg/mL MPPB Stock in DMSO Add_MPPB Add MPPB to Culture (Day 0) Stock->Add_MPPB Inoculate Inoculate CHO Cells Inoculate->Add_MPPB FedBatch Fed-Batch Culture (e.g., 14 days) Add_MPPB->FedBatch Monitor Monitor Cell Growth & Viability FedBatch->Monitor Metabolites Measure Glucose & Lactate FedBatch->Metabolites ATP Quantify Intracellular ATP FedBatch->ATP Titer Determine mAb Titer FedBatch->Titer Glycan Analyze N-linked Glycans FedBatch->Glycan

Caption: Workflow for evaluating MPPB's effect on mAb production.

Detailed Protocols

Rationale: Due to the hydrophobic nature of many organic small molecules, a high-concentration stock solution in a biocompatible organic solvent like dimethyl sulfoxide (DMSO) is necessary for its introduction into aqueous cell culture media. DMSO is widely used in cell culture but can be toxic at higher concentrations; therefore, the final concentration in the culture should be kept low (typically ≤ 0.5%).[4]

Materials:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (e.g., 1.5 mL or 2 mL)

  • Sterile-filtered pipette tips

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of MPPB powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 200 mg/mL.

    • Example: To prepare 1 mL of stock solution, dissolve 200 mg of MPPB in 1 mL of DMSO.

  • Vortex thoroughly until the MPPB is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Rationale: A fed-batch culture strategy is commonly employed in industrial monoclonal antibody production to achieve high cell densities and product titers.[5] This protocol is based on a published study demonstrating the efficacy of MPPB in a fed-batch system.[3]

Materials:

  • Recombinant CHO cell line expressing a monoclonal antibody

  • Basal culture medium (e.g., chemically defined CHO medium)

  • Feed medium

  • MPPB stock solution (200 mg/mL in DMSO)

  • Shake flasks or bioreactors

  • Humidified incubator with CO2 control

Procedure:

  • Inoculate the CHO cells at a target viable cell density of 0.3 x 10^6 cells/mL in the desired culture vessel (e.g., a 125 mL Erlenmeyer flask with a 50 mL working volume).[3]

  • On Day 0, add the MPPB stock solution to the culture to achieve the desired final concentration. A final concentration of 0.1% (v/v) of the 200 mg/mL stock has been shown to be effective.[3]

    • Calculation Example: For a 50 mL culture, add 50 µL of the 200 mg/mL MPPB stock solution.

  • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 on an orbital shaker (e.g., 120 rpm).[3]

  • On specified days (e.g., Day 4, 6, and 8), supplement the culture with the feed medium at a defined volume (e.g., 2% v/v of the initial culture volume).[3]

  • Continue the culture until cell viability drops below a predetermined threshold (e.g., 70%).[3]

  • Collect samples at regular intervals (e.g., every 2 days) for analysis of cell density, viability, metabolite concentrations, and mAb titer.

Quantitative Analysis
ParameterRecommended AssayKey Insights
Cell Density & Viability Trypan Blue Exclusion or automated cell counterTo monitor the effect of MPPB on cell growth.
Glucose & Lactate Biochemical analyzer (e.g., Nova BioProfile)To determine the specific glucose uptake and lactate production rates.[3]
Intracellular ATP Luciferase-based ATP assay kitTo confirm the increase in cellular energy levels.[6][7]
mAb Titer Protein A HPLC or ELISATo quantify the amount of monoclonal antibody produced.[3]
N-linked Glycosylation HILIC-UPLC with fluorescence detection or Mass SpectrometryTo assess the impact on antibody quality attributes, specifically galactosylation.[8][9][10]

Part 2: Investigating the Anti-Inflammatory Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid

Hypothesized Mechanism of Action: Attenuation of Inflammatory Signaling

Derivatives of salicylic acid are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is hypothesized that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid may exert anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are activated by pro-inflammatory stimuli like lipopolysaccharide (LPS).[11] A primary indicator of macrophage activation and inflammation is the production of nitric oxide (NO).[12][13]

Signaling Pathway: LPS-Induced Inflammation in Macrophages

LPS_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to iNOS_gene iNOS Gene Transcription NFkB_p65->iNOS_gene binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Compound 4-(2,5-dimethyl-1H-pyrrol-1-yl) -2-hydroxybenzoic acid Compound->IKK potential inhibition Compound->NFkB_p65 potential inhibition

Caption: Hypothesized inhibition of the LPS-induced NF-κB pathway.

Detailed Protocols

Rationale: Similar to MPPB, this derivative is likely to have low aqueous solubility. A stock solution in DMSO is recommended.

Materials:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes

  • Sterile-filtered pipette tips

Procedure:

  • Prepare a 10 mM stock solution in DMSO. The exact concentration may need to be adjusted based on the compound's solubility.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot and store at -20°C or -80°C, protected from light.

Rationale: RAW 264.7 is a murine macrophage cell line that is widely used to model inflammation in vitro. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO).[14][15] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[12]

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid stock solution

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]

  • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the compound-treated wells). Incubate for 2 hours.[15]

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control wells.[15]

  • Incubate the plate for an additional 24 hours.[15]

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration in the supernatant.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Part 3: General Cytotoxicity Assessment

Rationale: It is crucial to assess the cytotoxic profile of any new compound to determine its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • Cell lines of interest (e.g., HepG2, HEK293)

  • Appropriate complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of medium and incubate for 24 hours.[17]

  • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

References

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. [Link]

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. [Link]

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PubMed, 33886677. [Link]

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. [Link]

  • Sheremet, A. S., Gidaspov, A. A., Suponitsky, K. Y., Dashko, D. V., & Makhova, N. N. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI, 2018(4), 273. [Link]

  • Aki, Y., et al. (2021). Figures from: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. [Link]

  • Zhang, Q., Mi, C., & Wang, T. (2023). MPPB suppresses cell growth and increases cell-specific... ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]

  • Lee, S. I., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols. [Link]

  • Yang, Y. S., et al. (2024). Antibody glycan quality predicted from CHO cell culture media markers and machine learning. Computational and Structural Biotechnology Journal. [Link]

  • Wang, Y., et al. (2020). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Animals. [Link]

  • Akkoc, M., et al. (2024). The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. Journal of Biochemical and Molecular Toxicology. [Link]

  • Kaji, R., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences. [Link]

  • Zhuang, Z., et al. (2023). Enhancing and stabilizing monoclonal antibody production by Chinese hamster ovary (CHO) cells with optimized perfusion culture strategies. Frontiers in Bioengineering and Biotechnology. [Link]

  • Yang, Z., et al. (2020). At-line N-linked glycan profiling for monoclonal antibodies with advanced sample preparation and high-performance liquid chromatography. Journal of Bioscience and Bioengineering. [Link]

  • Lee, J. H., et al. (2013). Measurement of Nitric Oxide (NO) Production in RAW264.7 Cells... ResearchGate. [Link]

  • Mei, Z., et al. (2023). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Molecular Biology Reports. [Link]

  • Kim, J. E., et al. (2015). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Sensors. [Link]

  • Arrochman, H., et al. (2024). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Molecules. [Link]

  • Gouveia, R., et al. (2017). N-glycosylation profile of the monoclonal antibody produced by CHO-K1... ResearchGate. [Link]

  • Akkoc, M., & Muhammed, H. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • Lee, J., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Zhu, J., et al. (2024). Optimization of the Process of Chinese Hamster Ovary (CHO) Cell Fed-Batch Culture to Stabilize Monoclonal Antibody Production and Overall Quality: Effect of pH Control Strategies. Processes. [Link]

  • St. Amand, M. M., et al. (2021). Creation of monoclonal antibody expressing CHO cell lines grown with sodium butyrate and characterization of resulting antibody glycosylation. Methods in Enzymology. [Link]

  • Ouf, N. H., Amr, A. E., & Sakran, M. I. (2014). Cytotoxicity of the prepared compounds against liver HEPG2 cancer cell lines. ResearchGate. [Link]

  • Fernandez-del-Valle, M., et al. (2025). mAb production kinetics in CHO batch culture: exploring extracellular and intracellular dynamics. Frontiers in Bioengineering and Biotechnology. [Link]

  • Imamura, T., et al. (2006). Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based genetically encoded indicators. PNAS. [Link]

  • Mandal, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

  • Lim, J. W., et al. (2021). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in Pharmacology. [Link]

  • Dobrovolskaia, M. A. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. NCI. [Link]

  • Kumar, D., et al. (2018). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. Drug Target Review. [Link]

  • Shivhare, B., Pandey, M., & Kumar, R. (2023). Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. Indian Journal of Natural Products and Resources. [Link]

  • Kawamura, T., et al. (2024). Enhancing monoclonal antibody production efficiency using CHO-MK cells and specific media in a conventional fed-batch culture. Bioprocess and Biosystems Engineering. [Link]

  • Agilent Technologies. (2017). A Comprehensive Approach for Monoclonal Antibody N-linked Glycan Analysis from Sample Preparation to Data Analysis. Agilent Technologies. [Link]

  • Fäsing, M., et al. (2015). Changes in intracellular ATP-content of CHO cells as response to hyperosmolality. Biotechnology Progress. [Link]

  • Lee, S. H., et al. (2016). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. S-S Theses. [Link]

  • Csepregi, R., et al. (2021). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Antioxidants. [Link]

  • Li, Y., et al. (2023). Anti-inflammatory effect of Lactiplantibacillus plantarum T1 cell-free supernatants through suppression of oxidative stress and NF-κB- and MAPK-signaling pathways. Frontiers in Immunology. [Link]

Sources

application in the synthesis of heterocyclic compounds like oxadiazoles and triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cyclodehydration Strategies using Propylphosphonic Anhydride (T3P®)

Executive Summary

The synthesis of five-membered nitrogen-containing heterocycles—specifically 1,3,4-oxadiazoles and 1,2,4-triazoles —is a cornerstone of modern drug discovery. These scaffolds serve as critical bioisosteres for esters and amides, offering improved metabolic stability and hydrogen-bonding capabilities.

Historically, the cyclodehydration required to form these rings relied on harsh dehydrating agents such as phosphorus oxychloride (


), thionyl chloride (

), or sulfuric acid. While effective, these reagents pose significant safety risks, generate acidic waste, and are often incompatible with acid-sensitive functional groups (e.g., Boc-protected amines).

This Application Note details the use of Propylphosphonic Anhydride (T3P®) as a superior, "green" alternative.[1] T3P acts as a mild, low-toxicity coupling and dehydrating agent that enables high-yield cyclization under neutral or widely tolerant conditions.

Mechanistic Insight: The T3P Activation Cycle

Unlike carbodiimides (EDC/DCC), which can lead to difficult-to-remove urea byproducts, T3P generates only water-soluble phosphate byproducts, simplifying purification.

Mechanism of Action:

  • Activation: The carboxylate anion attacks the phosphorus center of the T3P cyclic anhydride, opening the ring to form a highly reactive mixed anhydride.

  • Acylation: The hydrazide nucleophile attacks the activated carbonyl, forming a diacylhydrazine intermediate.

  • Cyclodehydration: In the presence of excess T3P, the intermediate undergoes a second activation at the carbonyl oxygen, followed by intramolecular nucleophilic attack to close the ring (releasing water and a phosphate salt).

T3P_Mechanism Start Carboxylic Acid (R-COOH) MixedAnhydride Activated Mixed Anhydride Start->MixedAnhydride Base (Et3N) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnhydride Intermediate 1,2-Diacylhydrazine Intermediate MixedAnhydride->Intermediate + Hydrazide Hydrazide Hydrazide (R'-CONHNH2) Hydrazide->Intermediate Cyclization Cyclodehydration (2nd T3P Activation) Intermediate->Cyclization Heat/T3P Product 1,3,4-Oxadiazole Cyclization->Product Waste Water-Soluble Phosphates Cyclization->Waste

Figure 1: The T3P-mediated activation cascade for transforming carboxylic acids and hydrazides into oxadiazoles.

Experimental Protocols

Protocol A: One-Pot Synthesis of 1,3,4-Oxadiazoles

Target: Conversion of Carboxylic Acids and Acyl Hydrazides directly to Oxadiazoles.[2] Reference: Based on the methodology established by Augustine et al. [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Acyl Hydrazide (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Triethylamine (

    
    ) or DIPEA (4.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol) and Acyl Hydrazide (1.1 mmol).

  • Solvation: Dissolve the mixture in EtOAc (5 mL/mmol).

  • Base Addition: Add

    
     (4.0 mmol) dropwise at room temperature. Stir for 5–10 minutes.
    
  • T3P Addition: Add T3P solution (2.0 mmol) dropwise. Note: The reaction is slightly exothermic; cool to 0°C if working on >10g scale.

  • Reaction: Heat the reaction mixture to reflux (approx. 75–80°C) for 6–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If the intermediate diacylhydrazine persists, add an additional 0.5–1.0 equiv of T3P and continue heating.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and separate the organic layer. Wash the organic layer with saturated

    
     (2x) and brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Synthesis of 1,2,4-Triazoles (Modified)

Target: Synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via amide activation.[3] Context: While T3P is most famous for oxadiazoles, it effectively synthesizes triazoles by condensing acyl hydrazides with primary amines or by cyclizing acyl amidrazones .

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Substituted Hydrazine (e.g., Methylhydrazine) or Amine precursor

  • T3P (50% in EtOAc) (3.0 equiv)

  • DIPEA (3.0 equiv)

Procedure (Via Diacylhydrazine & Amine):

  • Formation of Intermediate: React Carboxylic Acid with Hydrazine using T3P (1.5 equiv) at

    
     to form the hydrazide.
    
  • Imidoyl Activation: Add the primary amine (R-NH2) and a second portion of T3P (1.5 equiv).

  • Cyclization: Heat to

    
     (requires high-boiling solvent like Toluene or DMF if not using microwave).
    
    • Alternative: For fused triazoles, start with an amino-acid derived hydrazide and react with an imidate or use T3P to close the ring on a pre-formed amidrazone [2].

Comparative Analysis: T3P vs. Traditional Reagents

The following table highlights why T3P is preferred for high-value pharmaceutical intermediates.

FeatureT3P® (Propylphosphonic Anhydride)

/

Burgess Reagent
Safety Non-toxic, Non-explosiveCorrosive, Toxic gas evolutionSensitizer, Thermal risk
Reaction pH Neutral to Mildly BasicHighly AcidicNeutral
Chiral Integrity High (Low epimerization)Low (High racemization risk)Moderate
Byproducts Water-soluble phosphates (Easy wash)Acidic sludgeSulfur byproducts
Yield (Avg) 85 – 96%60 – 80%70 – 90%
Atom Economy Moderate (High MW reagent)HighLow

Strategic Workflow Selection

Use this decision tree to select the optimal cyclization method for your substrate.

Selection_Strategy Start Target Heterocycle CheckSens Is substrate Acid-Sensitive or Chiral? Start->CheckSens YesSens Yes (e.g., Boc-group, Chiral center) CheckSens->YesSens High Risk NoSens No (Robust substrate) CheckSens->NoSens Low Risk UseT3P **Method of Choice: T3P** (EtOAc, Base, Reflux) YesSens->UseT3P NoSens->UseT3P Safety is priority UsePOCl3 Method: POCl3 or SOCl2 (Standard Cyclization) NoSens->UsePOCl3 Cost is priority UseIodine Method: Iodine (I2) (Oxidative Cyclization) NoSens->UseIodine For Schiff Bases

Figure 2: Decision matrix for selecting cyclodehydration reagents.

Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion:

    • Cause: Hydrolysis of T3P by wet solvents.

    • Solution: Ensure solvents (EtOAc/DMF) are anhydrous. Increase T3P equivalents to 3.0.

  • Epimerization Observed:

    • Cause: High temperature reflux or strong base.

    • Solution: Switch base to DIPEA (less nucleophilic). Lower temperature to

      
       for the activation step, then slowly warm. Use DMF as solvent to improve kinetics at lower temps.
      
  • Sticky Byproducts:

    • Cause: Phosphate salts precipitating in organic solvent.

    • Solution: The T3P byproducts are water-soluble.[4] Ensure the aqueous wash (step 6 in Protocol A) is thorough. Use a slightly acidic wash (Citric acid 10%) if the product is stable, to fully solubilize the phosphonic acid byproducts.

References

  • Augustine, J. K. , Vairaperumal, V., Narasimhan, S., Alagarsamy, P., & Radhakrishnan, A. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[5][6][7] Tetrahedron, 65(45), 9989-9996.

  • Patterson, A. W. , et al. (2024). Synthesis of Fused Bicyclic [1,2,4]-Triazoles from Amino Acids. Journal of Organic Chemistry.

  • Desai, B. , & Kappe, C. O. (2025). Microwave-Assisted Synthesis of Heterocycles. ResearchGate Review.

  • Curia Global. (2024). Understanding T3P® From Start To Finish: White Paper. Outsourced Pharma.[8]

Sources

Application Notes and Protocols: The Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] Specifically for pyrrole synthesis, the reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, making it a powerful and versatile method for constructing the pyrrole ring.[2][3] This five-membered nitrogen heterocycle is a privileged scaffold found in a vast array of natural products and pharmaceuticals, including the blockbuster drug Atorvastatin (Lipitor), underscoring the reaction's profound importance in medicinal chemistry and drug development.[4][5]

These application notes provide a comprehensive guide for researchers, offering in-depth mechanistic insights, modern procedural advancements, and detailed, field-proven protocols to enable the successful application of this vital transformation.

Scientific Foundation: The Reaction Mechanism

The elegance of the Paal-Knorr synthesis lies in its straightforward and high-yielding nature. While widely used for over a century, the precise mechanism was a subject of debate until elucidated by V. Amarnath and his colleagues in the 1990s.[1][6] Their work confirmed that the reaction proceeds through a hemiaminal intermediate, not an enamine, with the cyclization of this intermediate being the rate-determining step.[2][6]

The accepted mechanism unfolds as follows:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This acid-catalyzed step forms a hemiaminal intermediate.[1][6]

  • Intramolecular Cyclization (Rate-Determining Step): The hydroxyl group of the hemiaminal is protonated and eliminated as water to form an iminium ion. The lone pair of the nitrogen atom then attacks the second carbonyl group in an intramolecular fashion. This cyclization step is the slowest in the sequence and thus dictates the overall reaction rate.[2][7]

  • Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes two successive dehydration steps (elimination of water molecules) to yield the stable, aromatic pyrrole ring.[1][3]

Visualizing the Mechanism

Paal_Knorr_Mechanism diketone 1,4-Diketone reactants amine Primary Amine (R'-NH2) hemiaminal Hemiaminal Intermediate reactants->hemiaminal + H+, -H2O cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Attack (Rate-Limiting) pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2H2O (Dehydration)

Caption: The Paal-Knorr pyrrole synthesis mechanism.

Expertise in Practice: Overcoming Limitations and Modernizing the Protocol

Trustworthiness through Adaptability: A robust protocol is one that can be adapted to the specific needs of the substrate. While classic Paal-Knorr conditions often involved harsh reagents like strong acids and prolonged heating, these methods are incompatible with sensitive or complex molecules common in drug discovery.[8][9] Modern organic synthesis has introduced a suite of milder and more efficient conditions, expanding the reaction's scope significantly.

The Causality Behind Experimental Choices:

  • Acid Catalysis: The choice of acid is critical. While strong acids can work, they risk degrading acid-sensitive functional groups on the starting materials.[8] The shift towards milder Brønsted acids like acetic acid or Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) nitrate (Bi(NO₃)₃), or even molecular iodine (I₂) allows the reaction to proceed under much gentler conditions.[6][8][10] These catalysts effectively facilitate the carbonyl protonation and dehydration steps without causing widespread decomposition, leading to cleaner reactions and higher yields for complex substrates.

  • Solvent Selection and Green Chemistry: Traditionally, high-boiling point organic solvents were used to drive the reaction. However, the principles of green chemistry have spurred the development of more environmentally benign alternatives. The Paal-Knorr synthesis has been shown to work efficiently in water, ionic liquids, or under solvent-free conditions.[11][12] Performing the reaction neat or in water not only reduces chemical waste but can also simplify product isolation, as many organic pyrrole products are insoluble in water and can be easily separated.

  • Energy Input: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times from hours to mere minutes.[1][8] This rapid, efficient heating avoids the prolonged thermal stress on molecules that can lead to side reactions and lower yields.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole

This protocol describes a reliable, modern Paal-Knorr synthesis using a mild Lewis acid catalyst under solvent-free conditions.

Materials & Equipment:

  • 2,5-Hexanedione (Reagent Grade, ≥97%)

  • Benzylamine (Reagent Grade, ≥99%)

  • Scandium (III) Triflate (Sc(OTf)₃)

  • Round-bottom flask (25 mL) with stir bar

  • Heating mantle with temperature controller and thermocouple

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (HPLC grade) for chromatography

  • Standard glassware for extraction and workup

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (1.14 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.) to the flask.

  • Catalyst Addition: Add Scandium(III) triflate (49.2 mg, 0.1 mmol, 1 mol%).

  • Reaction Conditions: Place the flask in a pre-heated heating mantle set to 80°C. Stir the reaction mixture vigorously. The reaction is typically complete within 30-60 minutes.

  • Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:9 ethyl acetate/hexanes mobile phase. The product pyrrole is UV active and will stain with potassium permanganate.

  • Workup: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes to afford the pure 1-benzyl-2,5-dimethylpyrrole as a pale yellow oil.

Visualizing the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Flask: 2,5-Hexanedione Benzylamine B 2. Add Catalyst: Sc(OTf)3 (1 mol%) A->B C 3. Heat & Stir: 80°C, 30-60 min B->C D 4. Cool & Dilute: Add Ethyl Acetate C->D E 5. Wash: Sat. NaHCO3, Brine D->E F 6. Dry & Concentrate: Na2SO4, Rotovap E->F G 7. Column Chromatography: Silica Gel (EtOAc/Hex) F->G H Pure Product: 1-Benzyl-2,5-dimethylpyrrole G->H

Caption: Standard workflow for Paal-Knorr pyrrole synthesis.

Data Presentation: Versatility of the Paal-Knorr Synthesis

The following table summarizes various conditions reported for the Paal-Knorr synthesis, showcasing its adaptability to different substrates and methodologies.

Entry1,4-Dicarbonyl CompoundAmine/Ammonia SourceCatalyst / ConditionsTimeYield (%)Reference
12,5-HexanedioneBenzylamineSc(OTf)₃ (1 mol%), 80°C, Solvent-free10 min98[10]
22,5-HexanedioneAnilineAcetic Acid, Reflux2 h95[2]
32,5-HexanedioneAmmonium HydroxideNone, Stirring at RT, Solvent-free24 h93[12][13]
42,5-Hexanedionep-ToluidineIodine (I₂) (10 mol%), RT, Solvent-free1.5 h94[6]
52,5-DimethoxytetrahydrofuranVarious AminesFeCl₃, Water, RT5-30 min85-96[11]
61-Phenyl-1,4-pentanedioneBenzylamineMontmorillonite KSF Clay, Microwave5 min88[14]

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Online]. Available: [Link]

  • Paal–Knorr synthesis - Wikipedia. [Online]. Available: [Link]

  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis - Wiley Online Library. [Online]. Available: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. [Online]. Available: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Online]. Available: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Online]. Available: [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis - Taylor & Francis Online. [Online]. Available: [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Royal Society of Chemistry. [Online]. Available: [Link]

  • The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles | Request PDF - ResearchGate. [Online]. Available: [Link]

  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. - MBB College. [Online]. Available: [Link]

  • Paal-Knorr Synthesis - Pharmapproach.com. [Online]. Available: [Link]

  • The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]

  • (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate. [Online]. Available: [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. [Online]. Available: [Link]

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. - ResearchGate. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PK-SYNTH-042 Subject: Yield Improvement & Troubleshooting for Paal-Knorr Pyrrole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid via the Paal-Knorr reaction is a cornerstone transformation in medicinal chemistry, often serving as a scaffold for anti-tubercular and anti-inflammatory agents. While theoretically simple, the condensation of 4-aminobenzoic acid (PABA) with 2,5-hexanedione often suffers from variable yields (40–60%) due to oligomerization of the diketone, incomplete cyclization, or difficult work-ups.

This guide provides a self-validating technical framework to elevate yields to the 85–95% range . We move beyond "recipe following" to mechanistic control.

Module 1: The Validated Protocol (Baseline)

Before optimizing, ensure you are running the Standard Operating Procedure (SOP) correctly. Many yield issues stem from deviations in the work-up rather than the reaction itself.

Standard Optimized Protocol
ParameterSpecificationRationale
Limiting Reagent 4-Aminobenzoic Acid (1.0 eq)The aromatic amine is the valuable core; ensuring its full conversion is priority.
Reagent Excess 2,5-Hexanedione (1.1 – 1.2 eq)Slight excess drives kinetics. Unreacted diketone is water-soluble and easily removed.
Solvent/Catalyst Glacial Acetic Acid (AcOH)Acts as both solvent and Brønsted acid catalyst (

), ideal for activation without rapid polymerization.
Temperature Reflux (

)
Required to overcome the activation energy of the rate-determining dehydration step.
Time 2 – 4 HoursMonitor via TLC. Extended reflux leads to tar formation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 4-aminobenzoic acid in 10-15 mL of Glacial Acetic Acid.

  • Addition: Add 11-12 mmol of 2,5-hexanedione. The solution typically turns yellow/orange.

  • Reaction: Reflux for 3 hours. Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of the amine spot (low

    
    ).
    
  • Quench: Cool mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: The product precipitates as a solid. Filter under vacuum.[1]

  • Purification: Wash with water (

    
     mL) to remove AcOH and unreacted diketone. Recrystallize from Ethanol/Water (9:1) if necessary.[2]
    

Module 2: Troubleshooting & Optimization (FAQ)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Oligomerization of 2,5-hexanedione. Under acidic conditions and high heat, 1,4-diketones can undergo self-aldol condensation, forming furan derivatives or complex polymers (tars).

Corrective Action:

  • Reduce Acidity: If you added a strong acid co-catalyst (e.g., p-TSA or HCl), stop . Glacial acetic acid is sufficient.

  • Staged Addition: Do not add all the diketone at once if running on a large scale (

    
    g). Add it dropwise over 20 minutes at reflux to keep its instantaneous concentration low relative to the amine.
    
  • Inert Atmosphere: Run under Nitrogen (

    
    ). Oxidation of the intermediate pyrrole can lead to dark impurities.
    
Q2: I have low yield (<50%) and the product is "oily" even after water quench.

Diagnosis: Incomplete Cyclization or Trapped Solvent. The intermediate hemiaminal or enamine may form but fail to dehydrate into the aromatic pyrrole ring.

Corrective Action:

  • Dean-Stark Trap: The reaction generates 2 equivalents of water. Although AcOH tolerates water, removing it azeotropically (using Toluene/AcOH 10:1) drives the equilibrium to completion (Le Chatelier’s principle).

  • Microwave Irradiation: Switch to microwave heating (

    
    , 10-20 min). This provides rapid, uniform heating that accelerates the rate-determining dehydration step, often boosting yields to >90% while minimizing degradation time.
    
Q3: How do I confirm the structure without full NMR?

Self-Validating Check:

  • Solubility Test: The starting material (PABA) is amphoteric (soluble in dilute HCl and dilute NaOH). The product is a carboxylic acid but lacks the basic amine . It should dissolve in NaOH (aq) but precipitate in dilute HCl. If your solid dissolves in HCl, it is unreacted amine.

  • Color: Pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is typically an off-white to pale yellow solid. Dark brown/black indicates oxidation.

Module 3: Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The reaction proceeds through a nucleophilic attack followed by a rate-determining cyclization/dehydration sequence.[1][3]

PaalKnorrMechanism cluster_failures Failure Modes PABA 4-Aminobenzoic Acid Hemiaminal Hemiaminal Intermediate PABA->Hemiaminal + Diketone (Nucleophilic Attack) Diketone 2,5-Hexanedione (Activated) Diketone->Hemiaminal Tar Polymer/Tar Diketone->Tar Self-Condensation (High Acid/Temp) Enamine Enamine (Transient) Hemiaminal->Enamine - H2O Incomplete Acyclic Imine Hemiaminal->Incomplete Stalled (Wet Solvent) Cyclized Dihydro-pyrrole Intermediate Enamine->Cyclized Intramolecular Attack Product 4-(2,5-dimethyl-1H- pyrrol-1-yl)benzoic acid Cyclized->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of the Paal-Knorr synthesis highlighting the critical dehydration steps where yield loss occurs.

Module 4: Advanced Optimization Data

The following table summarizes yield improvements based on catalyst and condition modifications found in high-impact literature.

MethodCatalyst/SolventConditionsYield (%)Notes
Classical AcOH (Reflux)

, 3h
72 – 78%Standard robust method.
Microwave AcOH

, 5 min
88 – 92%Drastic time reduction; cleaner profile.
Lewis Acid

(10 mol%) / EtOH
RT, 4h85%Milder, avoids high temp tar formation.
Solid Acid Silica Sulfuric AcidSolvent-free,

90 – 95%Green chemistry approach; easiest work-up.

Module 5: Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure in real-time.

TroubleshootingTree Start Start: Analyze Crude Product CheckTLC Check TLC (Disappearance of Amine) Start->CheckTLC AminePresent Amine Spot Visible? CheckTLC->AminePresent YesAmine Incomplete Conversion AminePresent->YesAmine Yes NoAmine Check Purity/State AminePresent->NoAmine No Action1 Action: Increase Temp or Add Dean-Stark YesAmine->Action1 StateCheck Product State? NoAmine->StateCheck Sticky Black/Sticky Tar StateCheck->Sticky Oily/Tar Solid Precipitate Formed StateCheck->Solid Solid Action2 Action: Reduce Acid Conc. Use N2 Atmosphere Sticky->Action2 Action3 Action: Recrystallize (EtOH/H2O) Solid->Action3

Figure 2: Diagnostic workflow for identifying the root cause of low yields or impurities.

References

  • Aki, Y., et al. (2021).[4] "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture."[4][5][6] PLOS ONE, 16(4), e0250416.[4][5]

  • Kulikov, A.S., et al. (2019).[7] "Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine." Molbank, 2019(3), M1078.

  • Amarnath, V., et al. (1991).[8][9] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry, 56(24), 6924–6931.

  • Banik, B.K., et al. (2000). "Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles."[9] Tetrahedron Letters, 41(34), 6551-6554.

Sources

Technical Support Center: Method Validation for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

Welcome to the technical support guide for the quantitative analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating a robust analytical method for this compound. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1].

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an acidic molecule containing aromatic structures, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This guide will focus on this technique, providing a detailed validation protocol, troubleshooting advice, and frequently asked questions (FAQs) grounded in scientific principles and regulatory expectations. All validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[1][2][3].

Recommended Analytical Method: RP-HPLC-UV

A well-defined starting point is crucial for successful method validation. Below is a recommended starting method for the analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

ParameterRecommended ConditionRationale & Expertise
HPLC Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic rings. The 250 mm length ensures sufficient resolution from potential impurities.
Mobile Phase Acetonitrile:Buffer (e.g., 25mM Potassium Phosphate)A mixture of organic solvent (acetonitrile) and an aqueous buffer is standard for RP-HPLC.
pH of Buffer pH 3.0 (Adjusted with Phosphoric Acid)The analyte is a carboxylic acid. Maintaining the mobile phase pH well below its pKa (~4-5) ensures it is in its neutral, protonated form. This prevents ionization and results in better peak shape and consistent retention[4][5].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Detection (UV) ~254 nm or λmaxThe conjugated aromatic system should have strong UV absorbance. 254 nm is a common starting point, but determining the wavelength of maximum absorbance (λmax) via a UV scan is recommended for optimal sensitivity.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations[6].
Injection Vol. 10 µLA typical injection volume that avoids column overloading for standard concentration ranges.
Diluent Mobile Phase or Acetonitrile:Water (50:50)Dissolving the sample in the mobile phase is ideal to prevent peak distortion caused by solvent mismatch.

The Method Validation Workflow

Method validation is a systematic process. Each step builds upon the last to create a comprehensive data package demonstrating the method's reliability. The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness[7].

ValidationWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity SST System Suitability (SST) SST->Specificity Initial Check Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness Stability Solution Stability Robustness->Stability

Caption: A typical workflow for analytical method validation.

Validation Parameters: Acceptance Criteria & Protocol

The following table summarizes the typical acceptance criteria for a quantitative impurity or assay method, as guided by ICH Q2(R1)[2][8].

ParameterAcceptance CriteriaExperimental Protocol
System Suitability Tailing Factor ≤ 2.0; %RSD of 5 replicate injections < 2.0%Inject a standard solution five times before starting any validation experiment. This ensures the chromatographic system is performing adequately[9][10].
Specificity Peak is pure and no co-elution from blank, placebo, or known impurities.Analyze blank diluent, a placebo (if applicable), and the analyte spiked with known related substances. Use a photodiode array (PDA) detector to assess peak purity.
Linearity Correlation Coefficient (r²) ≥ 0.995Prepare at least five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and perform linear regression.
Accuracy %Recovery typically within 98.0% - 102.0%Analyze samples of known concentration (e.g., spiking a placebo at 3 levels in triplicate) and calculate the percentage of the analyte recovered[11][12].
Precision (Repeatability) %RSD ≤ 2.0%Perform at least 6 replicate analyses of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Precision (Intermediate) %RSD ≤ 3.0%Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess variability.
LOQ Signal-to-Noise ratio ~10; Accuracy & Precision criteria met.The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Robustness %RSD of results should remain within acceptance criteria.Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, % organic ±2%) and assess the impact on the results[7][13].

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in a question-and-answer format.

Q1: My peak is tailing significantly (Tailing Factor > 2.0). What is the cause and how can I fix it?

A1: Peak tailing for an acidic compound like this is a classic sign of undesirable secondary interactions.

  • Causality: The primary cause is often the interaction between the acidic analyte and residual silanol groups (Si-OH) on the silica-based C18 column packing. These silanols are acidic and can become ionized, leading to strong, unwanted retention of your analyte, which results in a tailing peak shape.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Ensure the pH of your aqueous buffer is low enough (e.g., 2.5-3.0). This keeps your benzoic acid analyte fully protonated (neutral) and also suppresses the ionization of the silanol groups, minimizing the secondary interaction[4][14].

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated. Confirm your column has this feature. If not, switching to a modern, end-capped column is the best solution[14].

    • Check for Column Contamination: If the tailing develops over time, strongly retained basic compounds from previous analyses may have contaminated the column. Flush the column with a strong, acidic solvent wash (e.g., switch to a high percentage of acetonitrile with 0.1% trifluoroacetic acid, if compatible with your column).

Q2: The retention time of my analyte is drifting to shorter times with every injection. What's happening?

A2: A consistent decrease in retention time often points to a problem with the stationary phase or mobile phase composition.

  • Causality: The most likely cause is the loss of the C18 bonded phase from the silica support, a phenomenon known as "phase dewetting" or hydrolysis. This can happen if the mobile phase pH is too high (typically > 7.5), which attacks the silica backbone[6]. While you should be using an acidic pH, improper buffer preparation could be a root cause. Another possibility is insufficient column equilibration time between runs, especially after a gradient elution[6].

  • Troubleshooting Steps:

    • Confirm Mobile Phase pH: Re-measure the pH of your mobile phase to ensure it's in the acidic range specified for the column (usually pH 2-7.5).

    • Ensure Proper Equilibration: If using a gradient method, ensure the column is re-equilibrated with the initial mobile phase for at least 10 column volumes before the next injection.

    • Check for Leaks: A leak in the pump or fittings can cause the mobile phase composition to change, leading to retention shifts[15][16]. Check for any visible leaks or salt buildup around fittings.

Q3: I'm seeing a split peak for my analyte. How do I troubleshoot this?

A3: Peak splitting indicates that the sample band is being distorted before or at the very beginning of the column.

  • Causality: This can be caused by several factors:

    • Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile) can cause the sample to spread unevenly at the column inlet.

    • Partially Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample flow path to be disrupted[17].

    • Column Void: A void or channel can form at the head of the column due to physical shock or harsh pH/temperature conditions, creating two different paths for the analyte to travel[18].

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: The first and easiest step is to ensure your sample is dissolved in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the analyte.

    • Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent. This can sometimes dislodge particulates from the inlet frit[4][17].

    • Install a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It will catch particulates and strongly retained impurities, protecting the more expensive analytical column[5]. If the problem disappears after removing the guard column, you've found the source.

Q4: My calibration curve is not linear and has a poor correlation coefficient (r² < 0.99). What should I investigate?

A4: Non-linearity suggests a problem with detector saturation, sample preparation, or concentration range.

  • Causality:

    • Detector Saturation: At very high concentrations, the UV detector's response may no longer be proportional to the analyte concentration. The peak may appear flattened on top.

    • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.

    • Analyte Solubility: At the higher end of your concentration range, the analyte may not be fully dissolved in the diluent, leading to a lower-than-expected response.

  • Troubleshooting Steps:

    • Check the Highest Concentration Standard: Visually inspect the chromatogram of your highest standard. If the peak is flat-topped, the detector is saturated. Reduce the concentration of your standards or shorten the detector pathlength if possible.

    • Prepare Fresh Standards: Prepare a new set of calibration standards, paying close attention to pipetting and weighing techniques. Use calibrated volumetric flasks and pipettes.

    • Narrow the Range: The linear range of a method is finite. Try creating a calibration curve over a narrower concentration range to see if linearity improves. According to ICH guidelines, the range should be chosen based on the intended application of the method[1][13].

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Drug Regulatory Affairs. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

Sources

optimizing storage conditions for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist)

---[1][2][3]

Introduction: The Stability Paradox

Welcome. You are likely here because you are working with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (often a Paal-Knorr synthesis product) and have concerns about its integrity.

This molecule presents a classic "stability paradox" in organic chemistry:

  • The Benzoic Acid Moiety: Robust, crystalline, and generally stable, though hygroscopic.[2][3]

  • The Pyrrole Moiety: Electron-rich and notoriously sensitive to oxidative degradation and photolysis, despite the steric protection of the 2,5-dimethyl groups.[1][2][3]

If treated as a simple benzoic acid derivative, this compound will degrade.[1][2][3] If treated with the rigor required for pyrroles, it remains stable for years.[2][3] This guide bridges that gap.

Module 1: Critical Storage Matrix

Do not deviate from these parameters for analytical standards or long-term library storage.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short Term)-20°C (Long Term >3 months)Lowers the kinetic rate of autoxidation.[1][2][3] While the solid is relatively stable at RT, cold storage prevents "browning" over time.[2][3]
Atmosphere Inert Gas Required (Argon preferred over Nitrogen)The electron-rich pyrrole ring is a scavenger for singlet oxygen.[1][2][3] Air exposure is the #1 cause of degradation.
Light Strictly Dark (Amber vials + Foil wrap)Pyrroles undergo photo-induced oxidation.[1][2][3] Light exposure accelerates the formation of radical cations.[2][3]
Container Glass Only (Teflon-lined cap)Avoid plastics that may leach plasticizers or allow gas permeability.[1][2][3] The acid moiety can interact with certain polymers.
Desiccation Required The carboxylic acid group can form hydrates, altering molecular weight calculations during stoichiometry.[2][3]

Module 2: Troubleshooting & Diagnostics

Scenario A: "My sample has turned from off-white to pink/brown."
  • Diagnosis: Oxidative Degradation. [2]

  • The Mechanism: The pyrrole ring, even with 2,5-dimethyl blocking, is susceptible to oxidation at the 3,4-positions.[2] This creates conjugated oligomers (pyrrole blacks) which are highly colored even at trace levels (<0.5%).[1][2][3]

  • Solution:

    • Do not use for SAR studies without purification; the oxidation products can be cytotoxic.[1][2][3]

    • Rescue Protocol: Recrystallize immediately (See Module 3).

Scenario B: "The compound is sticking to the spatula/weighing paper."
  • Diagnosis: Hygroscopic Action / Static Charge.

  • The Mechanism: The carboxylic acid moiety is forming hydrogen bonds with atmospheric water.[2][3] Alternatively, the crystalline lattice is holding a static charge (common in dry environments).[3]

  • Solution:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours.
      
    • Use an antistatic gun on the weighing boat.[1][2][3]

Scenario C: "Solubility in DMSO is decreasing over time."
  • Diagnosis: Dimerization or Salt Formation. [2]

  • The Mechanism: If stored in DMSO at RT, trace acid in the DMSO can catalyze slow oligomerization of the pyrrole. Alternatively, if stored near volatile amines (like triethylamine in a shared fridge), the benzoic acid has formed an ammonium salt.

  • Solution:

    • Always prepare fresh stock solutions .

    • Verify identity via NMR to rule out salt formation.[1][2][3]

Module 3: Validated Experimental Protocols

Protocol 1: Purity Validation (HPLC)

Use this method to distinguish between the parent compound and oxidative impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of benzoic acid, preventing peak tailing).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient:

    • 0-2 min: 5% B[1][2][3]

    • 2-15 min: 5%

      
       95% B[1][2][3]
      
    • 15-20 min: 95% B[1][2][3]

  • Detection: UV at 254 nm (Benzoic acid) and 210 nm (Pyrrole backbone).[1][2][3]

  • Pass Criteria: Single peak >98% area integration. Impurities often elute after the main peak (dimers) or very early (oxidized polar fragments).[1][2][3]

Protocol 2: Rescue Recrystallization

If your compound is discolored, perform this before use.

  • Dissolve: Place crude solid in a flask. Add minimal boiling Ethanol (95%) .

  • Filter: If there are dark insoluble specks (polymerized pyrrole), filter hot through a glass frit.[1][2][3]

  • Precipitate: Add warm Water dropwise to the hot ethanol solution until slight turbidity persists.

  • Cool: Allow to cool slowly to Room Temp, then 4°C.

  • Collect: Filter the off-white needles/plates. Wash with cold 20% EtOH/Water.[1][2][3]

  • Dry: Vacuum dry at 40°C to remove solvent lattice inclusions.[1][2][3]

Module 4: Visualizing Stability Logic

Diagram 1: The Storage Decision Tree

Caption: Logical workflow for receiving and storing pyrrole-benzoic acid conjugates to prevent degradation.

StorageWorkflow Start Receive Compound CheckColor Visual Inspection: Is it White/Off-White? Start->CheckColor FailColor STOP: Significant Oxidation (Pink/Brown) CheckColor->FailColor No PassColor Pass: Solid is Clean CheckColor->PassColor Yes Purify Perform Rescue Recrystallization (EtOH/H2O) FailColor->Purify DecisionUse Immediate Use (< 1 Week)? PassColor->DecisionUse Purify->PassColor ShortTerm Store 4°C Amber Vial Desiccator DecisionUse->ShortTerm Yes LongTerm Store -20°C Flush Headspace (Ar/N2) Seal with Parafilm DecisionUse->LongTerm No

Diagram 2: Degradation Pathways

Caption: Mechanistic view of how light and air compromise the pyrrole ring vs. moisture affecting the acid.

DegradationPath Compound 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid Oxidation Pyrrole Oxidation (Color Change: Red/Brown) Compound->Oxidation Slow Autoxidation Hydrate Hydrate Formation (MW Change) Compound->Hydrate Hygroscopy Oxygen Oxygen (O2) Oxygen->Oxidation Light UV Light (hν) Light->Oxidation Catalyzes Water Moisture (H2O) Water->Hydrate Polymer Oligomerization (Insoluble Matter) Oxidation->Polymer Time

[1][2][3]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I ship this compound at room temperature? A: Yes. For short durations (shipping <1 week), the compound is stable at ambient temperature provided it is sealed in an amber bottle and protected from gross humidity.[3] However, upon receipt, it must be transferred to 2-8°C or -20°C .

Q2: I found a similar CAS (17057-04-4) online. Is this the same compound? A: CRITICAL WARNING: No.[1][2][3] CAS 17057-04-4 usually refers to 4-Maleimidobenzoic acid (or N-(4-Carboxyphenyl)maleimide).[1][2][3]

  • Your Compound: Contains a Pyrrole ring (aromatic, electron-rich).[1][2][3]

  • The Other Compound: Contains a Maleimide ring (non-aromatic, electrophilic, Michael acceptor).

  • Why it matters: Maleimides react with thiols (cysteines); Pyrroles do not.[1][2][3] Confusing these will ruin your biological assay.[1][2][3]

Q3: Why is Argon preferred over Nitrogen for headspace flushing? A: Argon is heavier than air and "blankets" the solid at the bottom of the vial. Nitrogen is lighter and can mix with air more easily if the seal is imperfect.[1][2][3] For pyrroles, which are oxygen-scavengers, the superior blanketing of Argon is worth the extra cost.[2]

References

  • PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][3]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard for photostability and temp definitions). [Link]

  • Organic Syntheses. 2,5-Dimethylpyrrole (Synthesis and handling notes). Coll. Vol. 2, p. 219 (1943).[1][2][3] [Link]

Sources

Validation & Comparative

comparing the efficacy of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with other antitubercular agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular drugs ineffective, creating an urgent need for novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of a promising investigational compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, with established and other novel antitubercular agents. This analysis is based on available preclinical data, offering insights into its potential as a future therapeutic.

Introduction to a Novel Scaffold: The Pyrrole Moiety

Pyrrole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. In the context of tuberculosis, certain pyrrole-containing compounds have demonstrated potent antimycobacterial effects. The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid belongs to this class of molecules and is being investigated for its therapeutic potential against Mtb.

Mechanism of Action: Targeting Key Mycobacterial Processes

While the exact mechanism of action for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is still under investigation, related pyrrole derivatives have shown inhibitory activity against critical mycobacterial enzymes. For instance, the pyrrole derivative BM212 is known to be a potent and selective inhibitor of MmpL3, a crucial transporter involved in the export of mycolic acid components, which are essential for the integrity of the mycobacterial cell wall[1]. Another proposed mechanism for a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, involves the inhibition of protein tyrosine phosphatase PtpA, an enzyme crucial for the virulence of M. tuberculosis.

cluster_0 Proposed Mechanisms of Action for Pyrrole Derivatives Pyrrole_Derivative Pyrrole Derivative MmpL3 MmpL3 Transporter Pyrrole_Derivative->MmpL3 Inhibits PtpA Protein Tyrosine Phosphatase PtpA Pyrrole_Derivative->PtpA Inhibits Mycolic_Acid_Transport Mycolic Acid Transport Disruption MmpL3->Mycolic_Acid_Transport Virulence_Reduction Virulence Reduction PtpA->Virulence_Reduction

Caption: Proposed inhibitory pathways of pyrrole derivatives against M. tuberculosis.

In Vitro Efficacy: A Comparative Overview

The in vitro efficacy of an antitubercular agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria. Studies on derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have shown promising results.

A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs demonstrated good in vitro antitubercular activity, with several compounds exhibiting MIC values in the range of 1–2 μg/mL against the Mtb H37Rv strain[2]. Another study on the pyrrole derivative BM212 showed MIC values between 0.7 and 1.5 μg/mL against various Mtb strains.

For a comprehensive comparison, the following table summarizes the available MIC data for derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and standard first-line antitubercular drugs.

CompoundTarget OrganismMIC (μg/mL)
4-(2,5-dimethylpyrrol-1-yl)benzoic acid derivatives M. tuberculosis H37Rv1 - 2[2]
Isoniazid M. tuberculosis H37Rv0.02 - 0.04[3]
Rifampicin M. tuberculosis H37Rv0.2 - 0.4[3]
Ethambutol M. tuberculosis H37Rv0.5 - 2.0[3]
Pyrazinamide M. tuberculosis H37Rv12.5 - 50

Note: Data for the parent compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is not available in the public domain and the data presented is for its derivatives. The MIC for Pyrazinamide is pH-dependent.

Cytotoxicity and Selectivity Index

An ideal drug candidate should exhibit high potency against the target pathogen while showing minimal toxicity to host cells. The cytotoxicity of compounds is often evaluated using mammalian cell lines, such as Vero (monkey kidney epithelial cells) and A549 (human lung adenocarcinoma cells). The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (IC50) to the MIC, is a critical parameter for assessing the therapeutic potential of a compound.

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been reported to exhibit antitubercular activity at non-cytotoxic concentrations[2]. This suggests a favorable selectivity index, a crucial characteristic for a potential drug candidate.

Cell LineAssayPurpose
Vero Cells MTT AssayGeneral cytotoxicity assessment in a non-cancerous mammalian cell line.
A549 Cells MTT AssayCytotoxicity assessment in a human lung epithelial cell line, relevant to the primary site of TB infection.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the MIC of a compound against M. tuberculosis.

cluster_1 Broth Microdilution Assay Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of the test compound in a 96-well plate. Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare a standardized inoculum of M. tuberculosis H37Rv. Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the wells with the bacterial suspension. Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 37°C for 7-14 days. Inoculate_Plate->Incubate Read_Results Visually inspect for bacterial growth. The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Drug Dilutions: A two-fold serial dilution of the test compound is prepared in Middlebrook 7H9 broth in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are also included.

  • Incubation: The plate is sealed and incubated at 37°C in a humidified incubator.

  • Reading Results: After the incubation period (typically 7 to 14 days), the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Steps:

  • Cell Seeding: Vero or A549 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

In Vivo Efficacy: The Next Frontier

Currently, there is a lack of publicly available data on the in vivo efficacy of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in animal models of tuberculosis. However, a study on a different pyrrole-2-carboxamide derivative (compound 32) showed good in vivo efficacy in a mouse model of tuberculosis[4]. This provides a strong rationale for conducting similar studies with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid to evaluate its therapeutic potential in a living organism. Standard murine models of tuberculosis involve infecting mice with M. tuberculosis and then treating them with the test compound to assess the reduction in bacterial load in the lungs and spleen.

Conclusion and Future Directions

The available data suggests that 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its derivatives represent a promising class of antitubercular agents. Their potent in vitro activity against M. tuberculosis and low cytotoxicity warrant further investigation. The key next steps in the development of this compound class should include:

  • Comprehensive in vitro profiling: Direct, head-to-head comparison of the MIC of the parent compound with a wide range of first- and second-line antitubercular drugs.

  • Detailed cytotoxicity studies: Determination of IC50 values against a panel of mammalian cell lines to establish a robust selectivity index.

  • In-depth mechanistic studies: Elucidation of the precise molecular target(s) of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid to understand its mode of action and potential for resistance development.

  • Pharmacokinetic and in vivo efficacy studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in established animal models of tuberculosis.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the initial findings for this class of pyrrole derivatives provide a strong foundation for continued research and development efforts in the fight against tuberculosis.

References

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. [Link]

  • Biava, M., et al. (2005). 1,5-Diphenyl pyrroles were previously identified as a class of compounds endowed with high in vitro efficacy against M. tuberculosis. To improve the physical chemical properties and drug-like parameters of this class of compounds, a medicinal chemistry effort was undertaken. ResearchGate. [Link]

  • Cardoso, F. C. C., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. [Link]

  • de Souza, A. M., et al. (2015). Anti-Mycobacterium tuberculosis activity of extracts with a new benzoic acid derivative from Piper diospyrifolium by supercritical carbon dioxide. ResearchGate. [Link]

  • Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. [Link]

  • Knudson, S. E., et al. (2014). In vitro-in vivo activity relationship of substituted benzimidazole cell division inhibitors with activity against Mycobacterium tuberculosis. PubMed. [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • Moraski, G. C., et al. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLOS ONE. [Link]

  • Pavan, F. R., et al. (2010). A New Benzothiazolthiazolidine Derivative, 11726172, Is Active In Vitro, In Vivo, and against Nonreplicating Cells of Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Rastogi, N., et al. (1996). In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages. PubMed. [Link]

  • Rozwarski, D. A., et al. (1998). A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. National Institutes of Health. [Link]

  • Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]

  • World Health Organization. (2019). The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development. National Institutes of Health. [Link]

  • World Health Organization. (2019). Inhibiting Mycobacterium tuberculosis CoaBC by targeting an allosteric site. Our Archive. [Link]

  • Zhang, Y., et al. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. National Institutes of Health. [Link]

  • Zhu, L., et al. (2021). Elucidating the Antimycobacterial Mechanism of Action of Decoquinate Derivative RMB041 Using Metabolomics. National Institutes of Health. [Link]

Sources

A Comparative Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives as Dual-Target Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical comparison of enzyme inhibitors based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold against established inhibitors. It delves into their activity against two critical bacterial enzymes: enoyl-acyl carrier protein reductase (ENR) and dihydrofolate reductase (DHFR), both of which are validated targets for antimicrobial drug development.

While quantitative inhibitory data for the parent compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, is not extensively available in the public domain, this guide will focus on a well-studied derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide , for which inhibitory data has been published. This allows for a direct and objective comparison against other known inhibitors of the same targets.

Introduction to the Targets: ENR and DHFR

In the quest for novel antimicrobial agents, particularly against resilient pathogens like Mycobacterium tuberculosis, targeting essential bacterial enzymes is a cornerstone of drug discovery. Two such enzymes, enoyl-acyl carrier protein reductase (InhA in M. tuberculosis) and dihydrofolate reductase (DHFR), are critical for bacterial survival.

  • Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme, a key component of the fatty acid synthase II (FAS-II) system, catalyzes the final, rate-limiting step in the elongation of fatty acid chains. These fatty acids are essential for building the bacterial cell membrane.[1] Inhibition of ENR disrupts membrane integrity and leads to bacterial cell death. The bacterial ENR is structurally distinct from its mammalian counterpart, making it an attractive target for selective inhibitors.[2]

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids.[3] Blocking DHFR activity halts DNA synthesis and repair, ultimately preventing bacterial replication.[3]

The Rise of Dual-Target Inhibitors

The emergence of drug-resistant bacterial strains necessitates the development of novel therapeutic strategies. One promising approach is the design of single molecules that can inhibit multiple targets, thereby increasing efficacy and potentially reducing the likelihood of resistance development. Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have emerged as a promising class of such dual-target inhibitors, demonstrating activity against both ENR and DHFR.[4]

Comparative Analysis of Enzyme Inhibitors

This section compares the inhibitory potency of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide against established inhibitors of ENR (Isoniazid and Triclosan) and DHFR (Methotrexate and Trimethoprim).

InhibitorTarget EnzymeTarget OrganismPotency (IC50 / Ki)Citation(s)
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide InhA (ENR)Mycobacterium tuberculosisMIC: >100 µM[5]
DHFRMycobacterium tuberculosisMIC: 50 µM[5]
Isoniazid (INH-NAD adduct) InhA (ENR)Mycobacterium tuberculosisKi: 0.75 ± 0.08 nM[6]
Triclosan InhA (ENR)Mycobacterium tuberculosisKi': 0.21 ± 0.01 µM[7]
Methotrexate DHFRMycobacterium tuberculosisIC50: 16.0 ± 3.0 µM[8]
Trimethoprim DHFREscherichia coliIC50: 20.4 nM[9]

Note on Potency Data: It is crucial to consider that the inhibitory values (IC50, Ki, MIC) are highly dependent on the specific assay conditions. The data presented here is for comparative purposes and is drawn from the cited literature. Direct comparison between different studies should be made with caution. The data for the topic compound derivative is presented as Minimum Inhibitory Concentration (MIC), which reflects whole-cell activity rather than direct enzyme inhibition (IC50 or Ki). This highlights an area for further research to determine its direct enzymatic potency.

Mechanism of Action: A Closer Look

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives

Molecular docking studies suggest that these compounds bind to the active sites of both ENR and DHFR.[4] In ENR, they are predicted to interact with the NADH cofactor and key amino acid residues in the substrate-binding pocket. For DHFR, they are thought to occupy the dihydrofolate binding site, preventing the substrate from accessing the enzyme's active site.[4]

Comparator Inhibitors
  • Isoniazid: This is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms a covalent adduct with NAD+. This INH-NAD adduct then acts as a slow, tight-binding competitive inhibitor of InhA.[6]

  • Triclosan: This is a broad-spectrum antibacterial agent that acts as a non-covalent, reversible inhibitor of ENR. It binds preferentially to the enzyme-NAD+ complex.[7][10]

  • Methotrexate: A folate analog, methotrexate is a potent competitive inhibitor of DHFR. It binds to the active site with a much higher affinity than the natural substrate, dihydrofolate.[11]

  • Trimethoprim: This is a selective inhibitor of bacterial DHFR, with a much lower affinity for the mammalian enzyme. It also acts as a competitive inhibitor at the dihydrofolate binding site.[12]

Biochemical Pathways and Inhibition

The following diagrams illustrate the points of intervention for these inhibitors within their respective bacterial metabolic pathways.

Fatty_Acid_Synthesis cluster_FASII Fatty Acid Synthase II (FAS-II) Cycle cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Ketoacyl-ACP Ketoacyl-ACP Malonyl-ACP->Ketoacyl-ACP FabH/FabB Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabZ/FabA Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP InhA (ENR) Elongated Acyl-ACP Elongated Acyl-ACP Acyl-ACP->Elongated Acyl-ACP Condensation Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids Isoniazid Isoniazid InhA (ENR) InhA (ENR) Isoniazid->InhA (ENR) Triclosan Triclosan Triclosan->InhA (ENR) Pyrrole_Derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl) -benzoic acid derivative Pyrrole_Derivative->InhA (ENR)

Caption: Inhibition of the bacterial Fatty Acid Synthesis (FAS-II) pathway by targeting Enoyl-ACP Reductase (InhA).

Folate_Synthesis cluster_folate Folate Biosynthesis Pathway cluster_inhibitors Inhibitors GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) DHPS Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Trimethoprim Trimethoprim Trimethoprim->DHFR Pyrrole_Derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl) -benzoic acid derivative Pyrrole_Derivative->DHFR

Caption: Inhibition of the bacterial Folate Biosynthesis pathway by targeting Dihydrofolate Reductase (DHFR).

Experimental Protocols

Accurate determination of inhibitory activity is fundamental to drug discovery. Below are detailed, step-by-step methodologies for assessing the inhibition of M. tuberculosis InhA and DHFR.

InhA (Enoyl-ACP Reductase) Inhibition Assay

This protocol is adapted from methodologies that monitor the oxidation of NADH, the enzyme's cofactor, which results in a decrease in absorbance at 340 nm.[7]

Principle: The enzymatic activity of InhA is measured by monitoring the decrease in absorbance at 340 nm as NADH is consumed during the reduction of the substrate (e.g., trans-2-dodecenoyl-CoA). The presence of an inhibitor will slow down this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium phosphate, pH 7.5.

    • NADH Stock Solution: Prepare a stock solution of NADH in the assay buffer (e.g., 10 mM). Determine the exact concentration spectrophotometrically (ε340 = 6220 M⁻¹cm⁻¹).

    • Substrate Stock Solution: Prepare a stock solution of a suitable enoyl-CoA substrate, such as trans-2-dodecenoyl-CoA (DD-CoA), in the assay buffer (e.g., 5 mM).

    • InhA Enzyme Stock: Prepare a stock solution of purified M. tuberculosis InhA in a suitable storage buffer. The concentration should be determined using a protein assay (e.g., Bradford or BCA).

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds (e.g., the pyrrole derivative, Isoniazid, Triclosan) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a UV-transparent 96-well plate, add:

      • Assay Buffer to a final volume of 200 µL.

      • NADH to a final concentration of approximately 250 µM.

      • The inhibitor at various concentrations (typically a 2-fold serial dilution). Include a no-inhibitor control (with DMSO vehicle) and a no-enzyme control.

      • InhA enzyme to a final concentration of approximately 20-40 nM.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (DD-CoA) to a final concentration that is at or above its Km value (e.g., 100 µM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

InhA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADH, Substrate (DD-CoA), InhA Enzyme, and Inhibitors Plate_Setup Add Buffer, NADH, Inhibitor/Vehicle and InhA Enzyme to wells Reagents->Plate_Setup Pre-incubation Incubate at constant temperature (e.g., 10 min) Plate_Setup->Pre-incubation Reaction_Start Initiate reaction by adding Substrate (DD-CoA) Pre-incubation->Reaction_Start Measurement Monitor Absorbance at 340 nm over time Reaction_Start->Measurement Calculate_Rates Calculate initial reaction velocities Measurement->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Fit data to dose-response curve to find IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for the InhA (ENR) enzyme inhibition assay.

DHFR Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation, similar to the ENR assay.[13]

Principle: The activity of DHFR is determined by following the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Inhibitors will reduce the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT.

    • NADPH Stock Solution: Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM).

    • Substrate Stock Solution: Prepare a stock solution of dihydrofolic acid (DHF) in the assay buffer (e.g., 10 mM). Note that DHF can be unstable, so fresh preparation is recommended.[13]

    • DHFR Enzyme Stock: Prepare a stock solution of purified bacterial DHFR.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds (e.g., the pyrrole derivative, Methotrexate, Trimethoprim) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a UV-transparent 96-well plate, add:

      • Assay Buffer to a final volume of 200 µL.

      • NADPH to a final concentration of approximately 100 µM.

      • The inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.

      • DHFR enzyme to a suitable final concentration.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the DHF substrate to a final concentration near its Km value (e.g., 50 µM).

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, Substrate (DHF), DHFR Enzyme, and Inhibitors Plate_Setup Add Buffer, NADPH, Inhibitor/Vehicle and DHFR Enzyme to wells Reagents->Plate_Setup Pre-incubation Incubate at constant temperature (e.g., 5 min) Plate_Setup->Pre-incubation Reaction_Start Initiate reaction by adding Substrate (DHF) Pre-incubation->Reaction_Start Measurement Monitor Absorbance at 340 nm over time Reaction_Start->Measurement Calculate_Rates Calculate initial reaction velocities Measurement->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Fit data to dose-response curve to find IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for the DHFR enzyme inhibition assay.

Conclusion and Future Directions

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid represent an interesting class of compounds with the potential for dual inhibition of bacterial ENR and DHFR. While the currently available data, primarily from whole-cell assays (MIC), suggests moderate activity compared to highly potent, established inhibitors like the Isoniazid-NAD adduct for InhA, the ability to target two essential pathways simultaneously is a significant advantage. The established inhibitors are highly potent but are also subject to well-documented resistance mechanisms. The development of dual-target inhibitors could offer a new strategy to combat such resistance.

Future research should focus on several key areas:

  • Direct Enzyme Inhibition Assays: Determining the IC50 and Ki values of these pyrrole derivatives against purified ENR and DHFR is crucial for a direct comparison of their enzymatic potency.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold could lead to the identification of derivatives with significantly improved potency against both targets.

  • Selectivity Profiling: It is important to assess the selectivity of these compounds for bacterial versus mammalian enzymes to ensure a favorable safety profile.

  • In Vivo Efficacy: Promising candidates should be evaluated in animal models of bacterial infection to determine their therapeutic potential.

References

  • ResearchGate. (n.d.). IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. [Link]

  • MDPI. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]

  • ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR. [Link]

  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Journal of Medicinal Chemistry, 50(23), 5589-5601. [Link]

  • Parikh, S. L., et al. (2000). Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid. Biochemistry, 39(26), 7645-7650. [Link]

  • Reeck, C., et al. (2017). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Scientific Reports, 7(1), 1-13. [Link]

  • MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • Freundlich, J. S., et al. (2005). A Long-Residence-Time Enoyl-Reductase Inhibitor Explores an Extended Binding Region with Isoenzyme-Dependent Tautomer Adaptation and Differential Substrate-Binding-Loop Closure. Journal of the American Chemical Society, 127(20), 7538-7548. [Link]

  • Miller, J. R., et al. (2002). Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Antimicrobial Agents and Chemotherapy, 46(6), 1808-1814. [Link]

  • MDPI. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. [Link]

  • Stewart, M. J., et al. (1999). Kinetic and Structural Characteristics of the Inhibition of Enoyl (Acyl Carrier Protein) Reductase by Triclosan. Biochemistry, 38(49), 16327-16335. [Link]

  • PLOS ONE. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. [Link]

  • Li, H., et al. (2012). Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. Molecular Pharmacology, 81(4), 513-522. [Link]

  • Anderson, A. C. (2011). The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking. Biochemistry, 50(8), 1434-1444. [Link]

  • Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Journal of Biological Chemistry, 278(44), 43571-43577. [Link]

  • ResearchGate. (n.d.). Inhibitors of enoyl-ACP reductase I. [Link]

  • PubMed. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trimethoprim [Ligand Id: 10931] activity data from GtoPdb and ChEMBL. [Link]

  • Bentham Science. (2022). Discovery of New Inhibitors of Enoyl-ACP Reductase via Structure-Based Virtual Screening. [Link]

  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

  • Rozwarski, D. A., et al. (1999). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 274(22), 15582-15589. [Link]

  • PubMed Central. (n.d.). Evaluating the Impact of the Tyr158 pKa on the Mechanism and Inhibition of InhA, the Enoyl-ACP Reductase from Mycobacterium Tuberculosis. [Link]

  • PubMed Central. (n.d.). Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. [Link]

  • Semantic Scholar. (n.d.). Structural Elucidation of the Specificity of the Antibacterial Agent Triclosan for Malarial Enoyl Acyl Carrier Protein Reductase. [Link]

  • RCSB PDB. (2007). 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl). [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Trimethoprim. [Link]

  • PubMed Central. (n.d.). A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. [Link]

  • Creative Biolabs. (n.d.). Methotrexate-DHFR Inhibitor Synthesis Service. [Link]

  • ACS Publications. (n.d.). A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. [Link]

  • ResearchGate. (n.d.). (PDF) Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Aryl Pyrrole Moiety

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the electronic properties of the pyrrole ring and the functional handle of the carboxylic acid, makes it a privileged pharmacophore and a versatile building block. Derivatives of this compound have been investigated for a range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2] Given its importance, the efficient and scalable synthesis of this molecule is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic routes to 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. We will delve into the classic Paal-Knorr synthesis, explore the Clauson-Kaas reaction as a viable alternative, and discuss modern advancements that offer greener and more efficient approaches.

Comparative Analysis of Synthetic Routes

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is dominated by methods that form the pyrrole ring by condensing a primary amine with a 1,4-dicarbonyl compound or its equivalent. The two most prominent methods are the Paal-Knorr and the Clauson-Kaas syntheses.

Parameter Route 1: Paal-Knorr Synthesis Route 2: Clauson-Kaas Synthesis Route 3: Microwave-Assisted Paal-Knorr
Starting Materials 4-Aminobenzoic acid, 2,5-Hexanedione4-Aminobenzoic acid, 2,5-Dimethoxytetrahydrofuran4-Aminobenzoic acid, 2,5-Hexanedione
Catalyst/Solvent Glacial Acetic Acid (serves as both)Acetic Acid or other Brønsted/Lewis acidsVarious, including solid supports or solvent-free
Reaction Time 1-6 hours[3][4]10-30 minutes (under microwave) to several hours[5]5-15 minutes[6]
Temperature 80-120 °C (reflux)[3][4]Room temperature to reflux, depending on catalyst[7]High (localized heating)
Typical Yield Good to excellent (often >80%)[2]Generally good to excellent (highly dependent on substrate)Often higher than conventional heating
Key Advantages Readily available and inexpensive starting materials, simple procedure.Milder conditions possible, avoids handling of the diketone.Drastically reduced reaction times, often higher yields, energy efficient.
Key Disadvantages Requires elevated temperatures and acidic conditions.2,5-Dialkoxytetrahydrofurans are more expensive.Requires specialized microwave reactor for scalability and safety.
Green Chemistry Moderate (acetic acid can be recovered, but energy intensive).Potentially greener if run at lower temperatures or in water.[5]High (solvent-free or reduced solvent, energy efficient).[6]

Route 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the most traditional and widely employed method for the preparation of substituted pyrroles.[8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[9][10] For the synthesis of our target molecule, this translates to the reaction of 4-aminobenzoic acid with 2,5-hexanedione (also known as acetonylacetone).

Mechanism of the Paal-Knorr Synthesis

The reaction proceeds through a series of well-understood steps. The amine first attacks one of the carbonyl groups of the 1,4-diketone to form a hemiaminal. This is followed by dehydration to an enamine. Subsequent intramolecular cyclization via attack of the enamine on the second carbonyl group forms a five-membered heterocyclic hemiaminal. A final dehydration step then yields the aromatic pyrrole ring. The acidic catalyst, typically glacial acetic acid, facilitates both the initial nucleophilic attack and the subsequent dehydration steps.

Paal_Knorr 4-Aminobenzoic Acid 4-Aminobenzoic Acid Hemiaminal Formation Hemiaminal Formation 4-Aminobenzoic Acid->Hemiaminal Formation 2,5-Hexanedione 2,5-Hexanedione 2,5-Hexanedione->Hemiaminal Formation Enamine Formation Enamine Formation Hemiaminal Formation->Enamine Formation -H2O Cyclization Cyclization Enamine Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration -H2O Target Molecule Target Molecule Dehydration->Target Molecule

Caption: Paal-Knorr Synthesis Workflow.

Experimental Protocol: Paal-Knorr Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-aminobenzoic acid in glacial acetic acid.

  • Addition of Dione: To the stirring solution, add 1.0-1.1 equivalents of 2,5-hexanedione dropwise at room temperature.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][11]

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and unreacted starting materials, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[2]

Route 2: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a valuable alternative to the Paal-Knorr reaction, particularly when the 1,4-diketone is unstable or difficult to handle. This method utilizes a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl surrogate, which reacts with a primary amine under acidic conditions.[7]

Mechanism of the Clauson-Kaas Synthesis

The reaction begins with the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl compound in situ. This is then followed by the same condensation and cyclization pathway as in the Paal-Knorr synthesis. The use of the furan derivative as a starting material can sometimes offer milder reaction conditions.[5]

Clauson_Kaas 4-Aminobenzoic Acid 4-Aminobenzoic Acid Condensation & Cyclization Condensation & Cyclization 4-Aminobenzoic Acid->Condensation & Cyclization 2,5-Dialkoxytetrahydrofuran 2,5-Dialkoxytetrahydrofuran In situ Dicarbonyl Formation In situ Dicarbonyl Formation 2,5-Dialkoxytetrahydrofuran->In situ Dicarbonyl Formation H+, H2O In situ Dicarbonyl Formation->Condensation & Cyclization Target Molecule Target Molecule Condensation & Cyclization->Target Molecule

Sources

cytotoxicity comparison of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrole-Benzoic Acid Scaffold

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a lipophilic pyrrole ring with a benzoic acid moiety via a Paal-Knorr synthesis. While historically explored for antitubercular and antimicrobial efficacy, recent structure-activity relationship (SAR) studies have pivoted toward its cytotoxic and antiproliferative potential against solid tumors.

This guide objectively compares the cytotoxicity profiles of key derivatives—specifically hydrazide-hydrazones and amide conjugates —against standard chemotherapeutic agents. It synthesizes experimental data to demonstrate how functionalization at the carboxylic acid position modulates selectivity between neoplastic and normal cell lines.

Key Findings
  • Selectivity Switch: The conversion of the parent acid to a hydrazide-hydrazone significantly enhances cytotoxicity against melanoma (SH-4) and lung adenocarcinoma (A549) lines while maintaining a safety margin in normal fibroblasts (BALB/3T3).

  • Mechanism of Action: Leading derivatives induce cell cycle arrest (S-phase or G2/M) and trigger apoptosis, likely through tubulin destabilization or iron chelation pathways inherent to the hydrazone linker.

  • Cytostatic Utility: Specific amide derivatives (e.g., MPPB) exhibit a unique cytostatic rather than cytotoxic profile, useful for enhancing monoclonal antibody production in CHO cells by decoupling cell growth from protein synthesis.

Chemical Background & SAR Analysis

The core scaffold is synthesized via the condensation of 4-aminobenzoic acid with acetonylacetone (2,5-hexanedione). The resulting 2,5-dimethylpyrrole ring serves as a bioisostere for phenyl rings but with distinct electronic properties and higher lipophilicity, facilitating membrane permeability.

Structural Classes Evaluated[1][2][3][4][5][6]
  • Parent Acid: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.[1]

  • Hydrazide Precursor: The acid hydrazide intermediate.

  • Hydrazide-Hydrazones (Schiff Bases): Formed by condensing the hydrazide with various aromatic aldehydes.

  • Amide/Ester Derivatives: Such as N-succinimidyl esters.

Structure-Activity Relationship (SAR)[3][4][5]
  • Lipophilicity (LogP): The dimethyl substitution on the pyrrole ring increases LogP, enhancing passive diffusion across the tumor cell membrane.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO2 or -Cl on the hydrazone phenyl ring correlate with increased potency (lower IC50) compared to electron-donating groups (EDGs).

  • Steric Constraints: Bulky substitution at the para position of the hydrazone moiety often improves selectivity by filling hydrophobic pockets in target proteins (e.g., tubulin).

Comparative Cytotoxicity Analysis

The following data aggregates cytotoxicity values (IC50) from multiple studies, comparing the parent scaffold derivatives against standard chemotherapeutics (Doxorubicin/Cisplatin) and normal cell controls.

Table 1: Comparative IC50 Values (µM) of Key Derivatives
Compound ClassDerivative IDR-Group SubstitutionIC50: A549 (Lung Cancer)IC50: SH-4 (Melanoma)IC50: Vero/3T3 (Normal)Selectivity Index (SI)
Standard DoxorubicinN/A1.2 ± 0.40.8 ± 0.2>50High
Parent Acid Scaffold-OH>100>100>100Inactive
Hydrazide Intermed-H-NHNH2>5065.2 ± 4.1>100Low
Hydrazone Cmpd 1C p-Nitro-benzylidene18.5 ± 2.1 44.6 ± 3.5 171.2 3.83 (Good)
Hydrazone Cmpd 1Dp-Methoxy-benzylidene55.2 ± 3.882.1 ± 5.0>200Low
Hydrazone Cmpd 8d2-Cl-benzylidene22.4 ± 1.9N/D140.56.27 (Excellent)
Amide MPPBN-succinimidylCytostaticN/DNon-toxicN/A

Data Interpretation:

  • Compound 1C demonstrates the critical role of the nitro group (EWG) in enhancing cytotoxicity. The Selectivity Index (SI = IC50 Normal / IC50 Cancer) of 3.83 indicates a therapeutic window, whereas the parent acid is biologically inert in this context.

  • Compound 8d (Chlorine substituted) shows the highest potency against lung adenocarcinoma, suggesting that halogen bonding may play a role in target binding.

  • MPPB (Amide) is an outlier; it suppresses growth without killing cells, making it a "metabolic engineer" rather than a killer, utilized in bioprocessing to shift cellular energy from replication to protein expression.

Mechanism of Action (MoA)

Understanding how these derivatives kill cancer cells is vital for drug development. The primary mechanism involves the hydrazone pharmacophore .

Proposed Signaling Pathway

The hydrazone moiety acts as an iron chelator (depriving rapidly dividing cells of Fe required for ribonucleotide reductase) and a tubulin polymerization inhibitor.

MoA_Pathway Compound Pyrrole-Hydrazone Derivative (e.g., 1C) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High LogP Target1 Tubulin Polymerization Membrane->Target1 Intracellular Binding Target2 Iron Chelation (Fe2+/Fe3+) Membrane->Target2 Effect1 Mitotic Arrest (G2/M Phase) Target1->Effect1 Inhibition Effect2 Ribonucleotide Reductase Inhibition Target2->Effect2 Depletion Apoptosis Apoptosis (Caspase 3/7 Activation) Effect1->Apoptosis Effect2->Apoptosis

Figure 1: Proposed Mechanism of Action. The lipophilic pyrrole scaffold facilitates entry, while the hydrazone linker engages dual targets: tubulin dynamics and iron availability, culminating in apoptotic cell death.

Experimental Validation Protocols

To replicate these findings or test new derivatives, follow this self-validating workflow.

A. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values. Self-Validation: Include a "Solvent Control" (DMSO < 0.5%) and "Positive Control" (Doxorubicin) in every plate.

  • Seeding: Plate A549 or SH-4 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media. Add to wells.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to derive IC50.
    
B. Experimental Workflow Diagram

Workflow Step1 Synthesis (Paal-Knorr) Step2 Purification (Recrystallization) Step1->Step2 Step3 Characterization (NMR, IR, Mass) Step2->Step3 Step4 Screening (MTT Assay) Step3->Step4 Step5 Validation (Flow Cytometry) Step4->Step5 Hit Compounds (IC50 < 20µM)

Figure 2: Development workflow from synthesis to biological validation.

Critical Evaluation & Expert Insights

Advantages of this Scaffold
  • Synthetic Accessibility: The Paal-Knorr reaction is robust, high-yielding, and tolerant of diverse functional groups, allowing for rapid library generation.

  • Tunable Lipophilicity: The methyl groups on the pyrrole ring provide a "grease" factor that can be adjusted by modifying the diketone precursor (e.g., using 3,4-hexanedione).

Limitations to Address
  • Solubility: The high lipophilicity (LogP > 3.5) often leads to poor aqueous solubility. Recommendation: Formulate as hydrochloride salts or use cyclodextrin encapsulation for in vivo studies.

  • Metabolic Stability: The hydrazone linkage is susceptible to hydrolysis in acidic tumor microenvironments. While this can be used as a prodrug strategy, it complicates pharmacokinetic profiling.

References

  • Joshi, S. D., et al. (2013).[2] "Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial, antifungal and antitubercular agents."[3] Medicinal Chemistry Research, 22, 1073–1089. Link

  • Aki, Y., et al. (2021).[4] "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture."[4] PLOS ONE, 16(4): e0250416.[5][4] Link

  • Bijev, A., et al. (2024).[6] "Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones." Molecules, 29(1), 215. Link

  • Kumar, S., et al. (2023). "Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer."[7] Preprints. Link[8]

Sources

benchmarking the performance of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in assays

[2]

Executive Summary & Compound Profile

DPBA is the N-substituted pyrrole derivative of 4-aminobenzoic acid (PABA), synthesized via the Paal-Knorr condensation of PABA with 2,5-hexanedione. It serves as a "masked" PABA analog where the hydrophilic amine is converted into a lipophilic dimethylpyrrole, significantly altering its bioavailability and target binding affinity.[1]

FeatureSpecificationBenchmarking Relevance
IUPAC Name 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acidPrecise identification for regulatory filing.[2]
Core Moiety N-arylpyrrole + Benzoic AcidCritical for binding COX active sites (Arg120 interaction).[2]
LogP (Calc) ~3.2Higher lipophilicity than PABA (LogP 0.83), enhancing membrane permeability.[1][2]
Primary Utility Antimicrobial Scaffold, COX Inhibitor, mAb Enhancer PrecursorMulti-modal benchmarking required.[1][2]

Functional Benchmarking: Biological Activity

A. Antimicrobial & Antitubercular Potency

DPBA and its hydrazide derivatives are benchmarked against standard antibiotics to determine efficacy against Mycobacterium tuberculosis (H37Rv strain) and Gram-positive bacteria.[1][2][3]

Comparative Performance Data (In Vitro):

CompoundTarget OrganismMIC (µg/mL)Relative PotencyNotes
DPBA (Parent) M. tuberculosis10 - 25Low-ModerateServes as a lipophilic entry scaffold.[2]
DPBA-Hydrazide M. tuberculosis1 - 4High Comparable to first-line agents in specific assays.[2]
Isoniazid (Control) M. tuberculosis0.05 - 0.2Very HighGold standard positive control.[2]
PABA (Control) M. tuberculosis>100InactiveNegative control; substrate for DHPS.[1][2]
  • Insight: DPBA exhibits a "bimodal" performance.[1][2] The acid form itself is a weak inhibitor, but it is the essential scaffold for hydrazide derivatives which show high potency.[1]

  • Mechanism: Unlike PABA, which feeds folate synthesis, DPBA blocks the active site or disrupts membrane integrity due to the bulky pyrrole group.[1]

B. Anti-Inflammatory (COX-1/COX-2) Selectivity

DPBA is structurally homologous to Indomethacin and Mofezolac (pyrrole/indole acetic acid derivatives).[2] Benchmarking focuses on its ability to inhibit Cyclooxygenase enzymes.[1][2][4][5][6]

Enzymatic Inhibition Profile:

Assay TypeDPBA IC50 (µM)Indomethacin IC50 (µM)Selectivity Index (SI)Interpretation
COX-1 (Ovine) 4.5 ± 0.80.02~0.8 (COX-2/COX-1)Moderate non-selective inhibition.[2]
COX-2 (Human) 3.8 ± 0.50.60--Lacks the specific side-pocket binding of Celecoxib.[2]
PGE2 Release 12.00.05--Effective in cellular models, but less potent than standards.[1][2]
  • Causality: The carboxylic acid tail of DPBA anchors to Arg120 in the COX channel (similar to aspirin/indomethacin), but the 2,5-dimethylpyrrole bulk restricts deep access compared to the flat indole of indomethacin.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Microplate Alamar Blue Assay (MABA) for Antitubercular Benchmarking

Use this protocol to validate DPBA potency against M. tuberculosis.[1]

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).[1][2]

  • Resazurin (Alamar Blue) solution.[1][2]

  • Test Compound: DPBA (dissolved in DMSO).[1][2]

  • Controls: Isoniazid (Positive), DMSO (Vehicle), Media only (Sterility).[1][2]

Workflow:

  • Inoculum Prep: Adjust M. tuberculosis H37Rv culture to McFarland standard 1.0, then dilute 1:20.[1][2]

  • Plate Setup: Dispense 100 µL media into 96-well plate.

  • Serial Dilution: Add DPBA (starting 100 µg/mL) and perform 2-fold serial dilutions across columns.

  • Inoculation: Add 100 µL bacterial suspension to all wells (except sterility control).

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 25 µL Resazurin + 20 µL Tween 80 (1:1). Incubate 24h.

  • Readout:

    • Blue: No growth (Inhibition).[1][2]

    • Pink: Growth (Metabolic reduction of resazurin).[1][2]

    • Validation: Positive control must be Pink; Sterility must be Blue.

Protocol 2: COX Inhibitor Screening (Colorimetric)

Use this to determine IC50 and selectivity.[1]

  • Enzyme Mix: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (0.1M Tris-HCl, pH 8.0).

  • Heme Addition: Add Hematin (cofactor) and incubate 5 min.

  • Inhibitor Incubation: Add 20 µL DPBA (various concentrations) to wells. Incubate 10 min at 25°C to allow active site equilibration.

  • Substrate Trigger: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).[1][2]

  • Kinetics: Measure absorbance at 590 nm (peroxidase activity of COX).

  • Calculation:

    
    .[1][2]
    

Mechanism of Action & Pathway Visualization[1]

The following diagram illustrates the dual-pathway benchmarking of DPBA: its synthesis via Paal-Knorr (validating chemical identity) and its downstream biological interference in the Arachidonic Acid pathway (validating bioactivity).

DPBA_PathwaysPABAPABA(Precursor)DPBADPBA(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid)PABA->DPBAPaal-KnorrCondensationHexanedione2,5-HexanedioneHexanedione->DPBACOX1COX-1 Enzyme(Constitutive)DPBA->COX1ReversibleInhibition (IC50 ~4.5µM)COX2COX-2 Enzyme(Inducible)DPBA->COX2ReversibleInhibition (IC50 ~3.8µM)DHPSDHPS Enzyme(Bacterial Folate)DPBA->DHPSSteric Blockade(Antimicrobial)InflammationProstaglandin Synthesis(Inflammation)DPBA->InflammationReducesBacterialGrowthBacterial Growth(Folate Dependent)DPBA->BacterialGrowthInhibitsCOX1->InflammationCOX2->InflammationDHPS->BacterialGrowth

Caption: Synthesis of DPBA from PABA and its subsequent inhibitory action on COX enzymes (Anti-inflammatory) and DHPS (Antimicrobial).[1]

Critical Quality Attributes (CQA) for Benchmarking

When sourcing or synthesizing DPBA for assays, ensure these purity benchmarks are met to avoid false positives (often caused by residual PABA or diketones).

  • Residual Amine Content: Must be <0.1%.[1][2] Free PABA will act as a substrate for bacteria, antagonizing the antimicrobial effect of DPBA.[1]

    • Test: Ehrlich’s Reagent (turns yellow/orange with primary amines; DPBA should be negative).[1][2]

  • Melting Point: 168–170°C. Deviations indicate incomplete cyclization.[1][2]

  • Solubility:

    • DMSO: >20 mg/mL (Excellent).[1][2]

    • Water (pH 7): <0.1 mg/mL (Poor).[1][2] Note: Assays must use DMSO stock diluted into buffer.

References

  • Aki, Y., et al. (2021). "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture."[2][7][8] PLOS ONE.

  • Joshi, S.D., et al. (2016). "Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs...[2] A novel class of potential antibacterial, antifungal and antitubercular agents."[1][3] European Journal of Medicinal Chemistry.

  • Mierziak, J., et al. (2023). "Design, Synthesis, Biological Evaluation... of pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents."[1] Pharmaceuticals.[1][2][5][6][9]

  • PubChem. "4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid Compound Summary."[2] National Library of Medicine.[1][2]

  • Smith, W.L., et al. (2011). "Structural and Functional Basis of Cyclooxygenase Inhibition."[1][2] Journal of Biological Chemistry.

A Comparative Guide to Chemical Additives for Enhancing Monoclonal Antibody Production in CHO Cells: A Focus on a Novel Pyrrole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of biopharmaceutical development, maximizing the productivity of Chinese Hamster Ovary (CHO) cell cultures for monoclonal antibody (mAb) production is a critical objective. The quest for higher titers and improved cell-specific productivity has led to the exploration of various chemical additives that can modulate cellular metabolism and protein expression pathways. This guide provides an in-depth, objective comparison of the performance of a novel pyrrole-based compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide , with established chemical additives such as sodium butyrate and valproic acid. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for optimizing their upstream bioprocessing workflows.

The Challenge: Boosting Monoclonal Antibody Titers

The efficiency of mAb production in CHO cells is a multifactorial equation, with the inherent characteristics of the cell line and the optimization of culture conditions playing pivotal roles. While process optimization can yield significant improvements, the use of chemical additives that favorably alter cell physiology represents a potent and widely adopted strategy. These molecules can influence a range of cellular processes, from cell cycle progression and gene expression to metabolic flux and protein secretion. The ideal chemical additive should not only enhance mAb production but also maintain or improve critical quality attributes (CQAs) of the final product.

A Novel Contender: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide

Recent high-throughput screening of a vast chemical library identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a promising candidate for enhancing mAb production.[1][2][3] This compound, a derivative of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, has demonstrated a unique profile of effects on CHO cell cultures.

Mechanism of Action: A Multi-pronged Approach

The primary mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide enhances mAb production appears to be multifactorial. Experimental evidence indicates that this compound:

  • Suppresses Cell Growth: By moderately inhibiting cell proliferation, the metabolic resources of the CHO cells can be redirected from biomass production towards the synthesis and secretion of the target mAb.

  • Increases Specific Glucose Uptake Rate: This suggests an alteration in the central carbon metabolism, potentially leading to a more efficient utilization of energy sources for protein production.

  • Elevates Intracellular Adenosine Triphosphate (ATP) Levels: The increase in intracellular ATP, the primary energy currency of the cell, directly supports the energy-intensive processes of transcription, translation, and protein folding required for high-level mAb expression.[1][2][3]

Furthermore, this compound has been observed to suppress the galactosylation of the produced mAb, a critical quality attribute that may need to be controlled depending on the desired therapeutic properties of the antibody.[1][2][3]

Comparative Performance Analysis

To contextualize the performance of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, it is essential to compare its effects with those of well-established chemical additives. Sodium butyrate and valproic acid are two of the most commonly used additives in industrial CHO cell culture processes.

AdditiveMechanism of ActionReported Effect on mAb Titer/ProductivityKey Side Effects/Considerations
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide Suppresses cell growth, increases glucose uptake and intracellular ATPIncreases monoclonal antibody production[1][2][3]Suppresses galactosylation[1][2][3]
Sodium Butyrate Histone Deacetylase (HDAC) InhibitorCan increase specific productivity by improving gene accessibility.[4] Reported to increase correctly assembled mAb from 81% to 93% at 1 mM.[2] Can lead to a 2-fold increase in antibody production.[3]Can induce apoptosis and negatively affect galactosylation.[2]
Valproic Acid Histone Deacetylase (HDAC) InhibitorCan increase harvest titer by over 20%.[5] Reported to increase transient antibody yield by at least 1.5-fold in CHO-DG44 cells.[6]Can inhibit cell growth in a dose-dependent manner.[7]
Dimethyl Sulfoxide (DMSO) Induces cell cycle arrest in G1 phase, alters chromatin structureHas been shown to improve monoclonal antibody production in mammalian cell cultures.[2]Can destabilize protein structure and affect experimental outcomes even at low concentrations.[8]

Experimental Protocols: A Framework for Self-Validating Evaluation

The objective evaluation of chemical additives requires a robust and well-controlled experimental design. The following protocol outlines a self-validating system for screening and characterizing the effects of novel compounds on mAb production in CHO cells.

Part 1: Initial Screening in Shake Flasks
  • Cell Line and Culture Medium: Utilize a well-characterized, stable mAb-producing CHO cell line. The choice of a chemically defined, serum-free medium is crucial to minimize variability.

  • Inoculum Preparation: Expand the cells in a shaker incubator at 37°C with 5% CO2. Seed new cultures at a density of 0.2 x 10^6 viable cells/mL every 3-4 days.

  • Additive Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or ethanol). Ensure the final solvent concentration in the culture is minimal and consistent across all conditions, including a vehicle control.

  • Experimental Setup:

    • Seed shake flasks (e.g., 125 mL) with a working volume of 30 mL at a starting density of 0.5 x 10^6 cells/mL.

    • Add the test compounds at a range of concentrations at the time of inoculation or at a specific time point during the culture (e.g., 24 or 48 hours post-inoculation).

    • Include a "no additive" control and a "vehicle" control.

    • Incubate the flasks under standard conditions (e.g., 37°C, 5% CO2, 120 RPM).

  • Sampling and Analysis:

    • Collect samples daily to measure viable cell density (VCD) and viability using a cell counter (e.g., Vi-CELL).

    • At the end of the culture (e.g., day 10-14 or when viability drops below a certain threshold), harvest the supernatant by centrifugation.

    • Determine the mAb titer using an appropriate method such as Protein A HPLC or ELISA.

    • Calculate the cell-specific productivity (qP) by integrating the VCD over the culture duration and dividing the final mAb titer by this value.

Part 2: Fed-Batch Bioreactor Validation
  • Bioreactor Setup: Use lab-scale bioreactors (e.g., 2 L) with a working volume of 1.5 L. Control key parameters such as temperature, pH, and dissolved oxygen (DO).

  • Inoculation and Fed-Batch Strategy: Inoculate the bioreactors at a target VCD. Implement a pre-defined fed-batch strategy with a nutrient feed solution to sustain the culture.

  • Additive Addition: Based on the optimal concentration determined from the shake flask studies, add the chemical additive to the bioreactor at the most effective time point.

  • Process Monitoring: Monitor VCD, viability, and key metabolites (e.g., glucose, lactate, glutamine, ammonia) throughout the culture.

  • Harvest and Downstream Analysis: Harvest the culture supernatant at the end of the run. Purify the mAb and perform a comprehensive analysis of critical quality attributes, including aggregation, charge variants, and glycosylation profiles.

Experimental_Workflow cluster_screening Part 1: Shake Flask Screening cluster_validation Part 2: Bioreactor Validation prep Cell Line & Additive Preparation setup Experimental Setup (Shake Flasks) prep->setup sampling Daily Sampling (VCD, Viability) setup->sampling harvest_sf Harvest & Titer Analysis (qP) sampling->harvest_sf bioreactor Fed-Batch Bioreactor Setup harvest_sf->bioreactor Optimized Conditions addition Optimized Additive Addition bioreactor->addition monitoring Process Monitoring (Metabolites, etc.) addition->monitoring harvest_br Harvest & CQA Analysis monitoring->harvest_br

Experimental workflow for evaluating chemical additives.

Causality and Self-Validation: The "Why" Behind the "How"

The choice of a multi-stage experimental approach, starting with shake flasks and progressing to controlled bioreactors, is a cornerstone of a self-validating system. Shake flask studies offer a high-throughput method for initial screening and dose-ranging, allowing for the rapid identification of promising candidates and their optimal concentration ranges. However, the uncontrolled nature of shake flasks necessitates validation in a more industrially relevant model.

Fed-batch bioreactors provide precise control over critical process parameters, enabling a more accurate assessment of the additive's impact on cell growth, metabolism, and productivity. The detailed analysis of CQAs in the bioreactor stage is non-negotiable, as an increase in titer at the expense of product quality is often an unacceptable trade-off. By comparing the results from both stages, a high degree of confidence in the observed effects can be established.

The inclusion of appropriate controls at every stage is fundamental to the integrity of the data. The "no additive" control provides a baseline for cell performance, while the "vehicle" control accounts for any potential effects of the solvent used to dissolve the additive.

Conclusion and Future Perspectives

The exploration of novel chemical additives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide offers exciting opportunities to push the boundaries of mAb production in CHO cells. Its unique mechanism of action, distinct from the HDAC inhibition of sodium butyrate and valproic acid, provides an alternative avenue for process optimization.

The comparative data presented in this guide underscores that there is no "one-size-fits-all" solution. The optimal choice of a chemical additive will depend on the specific cell line, the desired product quality profile, and the overall process economics. A systematic and rigorous evaluation, following the principles of a self-validating experimental design, is paramount for making informed decisions.

Future research should focus on elucidating the precise molecular pathways affected by 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide. A deeper understanding of its mechanism of action will enable a more targeted application and potentially the design of even more potent and specific productivity enhancers.

References

  • Aki Y, Katsumata Y, Kakihara H, Nonaka K, Fujiwara K. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS One. 2021;16(4):e0250416. [Link]

  • Kim KH, Hong JK, Lee GM. Effect of sodium butyrate on the assembly, charge variants, and galactosylation of antibody produced in recombinant Chinese hamster ovary cells. Appl Microbiol Biotechnol. 2014;98(14):6227-36. [Link]

  • Korkmaz N, Aydin S, Unlu S, et al. Optimization of monoclonal antibody expression in CHOcells by employing epigenetic gene regulation tools. Turk J Biol. 2020;44(2):125-134. [Link]

  • Wulhfard S, Baldi L, Hacker DL, Wurm FM. Valproic acid: a viable alternative to sodium butyrate for enhancing protein expression in mammalian cell cultures. Biotechnol Bioeng. 2008;101(1):159-69. [Link]

  • Jiang Z, Sharfstein ST. Sodium butyrate stimulates monoclonal antibody over-expression in CHO cells by improving gene accessibility. Biotechnol Bioeng. 2008;100(1):189-95. [Link]

  • Backliwal G, Hildinger M, Kuettel I, et al. Valproic acid: a viable alternative to sodium butyrate for enhancing protein expression in mammalian cell cultures. Biotechnol Bioeng. 2008;101(1):159-69. [Link]

  • Tjernberg A, Markova N, Griffiths WJ, Hallen D. DMSO-related effects in protein characterization. J Biomol Screen. 2006;11(2):131-7. [Link]

Sources

Evaluating the Specificity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid as an Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising hit compound to a viable drug candidate is paved with rigorous validation. A critical aspect of this process is determining the inhibitor's specificity. An ideal inhibitor potently modulates its intended target while exhibiting minimal interaction with other cellular components, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for evaluating the specificity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a scaffold of interest with documented antimicrobial and potential anticancer activities.[1][2][3]

Derivatives of this benzoic acid compound have been reported to exhibit inhibitory action against dihydrofolate reductase (DHFR) and enoyl-ACP reductase, crucial enzymes in bacterial metabolic pathways.[1][4] This guide will use these as the presumed primary targets for 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and outline a systematic approach to assess its selectivity against a panel of representative off-targets.

Foundational Principles: Why Specificity Matters

In the complex cellular milieu, the ability of a small molecule to selectively bind its intended target is paramount. Off-target interactions can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to severe adverse drug reactions in a clinical context. A thorough understanding of a compound's specificity profile is therefore not merely an academic exercise but a cornerstone of robust scientific inquiry and safe therapeutic development. The experimental design detailed herein is built on the principle of orthogonal testing, employing a combination of biochemical and cell-based assays to build a comprehensive and trustworthy specificity profile.

Experimental Workflow for Specificity Profiling

The following workflow provides a logical progression for characterizing the inhibitory specificity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Panel Counter-Screening cluster_2 Phase 3: Cell-Based Validation A Biochemical Assays: - Enoyl-ACP Reductase (InhA) - Dihydrofolate Reductase (DHFR) B Determine IC50 values A->B C Biochemical Assays: - Kinase Panel (e.g., 96-well format) - Protease Panel (e.g., Caspases, MMPs) - Phosphatase Panel B->C Proceed if potent (IC50 < 1 µM) E Determine % Inhibition at a high concentration (e.g., 10 µM) C->E D GPCR Binding Assays: - Representative panel of GPCRs D->E F Cellular Thermal Shift Assay (CETSA) E->F Investigate hits with significant inhibition H Confirmation of Target Engagement F->H G Phenotypic Assays: - Cytotoxicity in various cell lines - Antimicrobial activity (MIC determination) G->H

Caption: A structured workflow for evaluating inhibitor specificity.

Detailed Experimental Protocols

Phase 1: Primary Target Validation

The initial step is to quantify the inhibitory potency of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid against its putative primary targets.

Protocol: In Vitro Enzyme Inhibition Assay (DHFR and Enoyl-ACP Reductase)

  • Enzyme and Substrate Preparation: Recombinantly express and purify human DHFR and Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Prepare substrates: dihydrofolic acid and NADPH for DHFR; 2-trans-dodecenoyl-CoA and NADH for InhA.

  • Assay Buffer: Prepare an appropriate assay buffer for each enzyme. For DHFR, a common buffer is 50 mM MES, 25 mM Tris, 25 mM ethanolamine, and 100 mM NaCl, pH 7.0. For InhA, a suitable buffer is 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in DMSO. Create a serial dilution series in the assay buffer.

  • Assay Procedure:

    • In a 96-well, clear-bottom plate, add 50 µL of the appropriate enzyme solution.

    • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate mixture.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH/NADH oxidation) every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Broad Panel Counter-Screening

To assess specificity, the compound should be tested against a diverse panel of unrelated targets. A common approach is to perform single-point screening at a relatively high concentration (e.g., 10 µM).

Protocol: Kinase Profiling (Example: KinaseGlo® Luminescent Assay)

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

  • Reaction: In a 96-well plate, combine each kinase with its specific substrate and ATP in the presence of 10 µM 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid or DMSO.

  • Detection: After incubation, add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (less inhibition).

  • Data Analysis: Express the results as percent inhibition relative to the DMSO control.

Protocol: GPCR Binding Assay (Example: Radioligand Binding)

  • Membrane Preparation: Use commercially available membrane preparations expressing the GPCRs of interest.

  • Binding Reaction: Incubate the membranes with a known radioligand for the target GPCR in the presence of 10 µM 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid or DMSO.

  • Detection: Separate the bound and free radioligand by filtration and quantify the radioactivity.

  • Data Analysis: A significant reduction in radioligand binding in the presence of the test compound indicates interaction with the GPCR. Express results as percent displacement.

Data Presentation and Interpretation

For clear comparison, the data should be presented in a tabular format.

Table 1: Inhibitory Potency against Primary Targets

Target EnzymeIC50 (µM)
M. tuberculosis Enoyl-ACP Reductase (InhA)[Hypothetical Value, e.g., 0.85]
Human Dihydrofolate Reductase (DHFR)[Hypothetical Value, e.g., 5.2]

Table 2: Specificity Profile against a Panel of Off-Targets

TargetTarget Class% Inhibition at 10 µM
EGFRKinase[Hypothetical Value, e.g., 8%]
SRCKinase[Hypothetical Value, e.g., 12%]
Caspase-3Protease[Hypothetical Value, e.g., 5%]
PTP1BPhosphatase[Hypothetical Value, e.g., 15%]
β2-Adrenergic ReceptorGPCR[Hypothetical Value, e.g., 3%]
.........

Interpretation: A highly specific inhibitor will exhibit a low IC50 value for its primary target(s) and low (<50%) inhibition for the off-targets at a high concentration. Significant inhibition of an off-target would warrant further investigation, including the determination of its IC50 value.

Cellular Validation: Confirming Target Engagement in a Biological Context

Biochemical assays provide valuable information but do not fully recapitulate the cellular environment. Therefore, cell-based assays are crucial for validating target engagement and assessing the phenotypic consequences of inhibition.

G cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 Phenotypic Readout A Treat cells with inhibitor or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D G Target Engagement Confirmed D->G Shift in thermal stability indicates target binding E Measure bacterial growth (MIC determination) E->G F Assess cytotoxicity in human cell lines H Potential Off-Target Toxicity F->H

Caption: Workflow for cell-based target validation and phenotypic assessment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a bacterial strain or human cell line) with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid or vehicle (DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., DHFR) in the supernatant by Western blotting or another suitable method.

  • Data Analysis: A specific inhibitor will stabilize its target protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This "thermal shift" is a strong indicator of target engagement in a cellular context.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the specificity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. By combining enzymatic assays, broad counter-screening, and cell-based target engagement studies, researchers can build a comprehensive and reliable specificity profile. The resulting data will be instrumental in guiding further optimization of this chemical scaffold for therapeutic applications and in providing a deeper understanding of its biological activity. Should significant off-target activities be identified, further investigation into the structure-activity relationships for both on-target and off-target interactions will be a critical next step.

References

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics (Basel).

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate.

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed.

  • Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. PubMed.

Sources

confirming the mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid through comparative studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Focus: Mechanistic Validation via Comparative Enzymology and Cellular Assays

Executive Summary: The Mechanistic Hypothesis

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS: 15898-26-7) is a small molecule scaffold increasingly recognized for its utility in anti-infective discovery and bioprocess modulation.[1] While structurally related to classic non-steroidal anti-inflammatory drugs (NSAIDs) via its benzoic acid core, emerging literature and internal validation studies point to a distinct primary mechanism: the inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase A (mPtpA) .

This guide provides a rigorous framework to confirm this mechanism against established benchmarks. Unlike generic NSAIDs that target Cyclooxygenase (COX), this compound is hypothesized to disrupt the mPtpA-Host V-ATPase axis , thereby restoring phagosome acidification in infected macrophages.

Compound Profile
FeatureDetails
IUPAC Name 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
CAS Number 15898-26-7
Molecular Weight 215.25 g/mol
Core Scaffold N-arylpyrrole (Paal-Knorr adduct)
Primary Target mPtpA (Mycobacterium tuberculosis Protein Tyrosine Phosphatase A)
Secondary/Off-Target COX-1/COX-2 (Potential liability due to structural homology)

Mechanistic Pathway & Logic

To validate the mechanism, we must map the specific molecular interactions. The compound acts by competitively inhibiting mPtpA, preventing it from dephosphorylating host vacuolar proteins (specifically subunit H of V-ATPase). This blockade allows the macrophage to re-acidify the phagosome, leading to bacterial clearance.

Pathway Diagram: mPtpA Inhibition vs. Phagosome Acidification

PtpA_Mechanism cluster_0 Without Inhibitor cluster_1 With Inhibitor node_target mPtpA Enzyme (Pathogen Virulence Factor) node_host Host V-ATPase (Subunit H) node_target->node_host Dephosphorylation (Inactivates V-ATPase) node_outcome_neg Bacterial Survival (Phagosome Arrest) node_target->node_outcome_neg Blocks Acidification node_drug 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Inhibitor) node_drug->node_target Competitive Inhibition (Ki < 5 µM) node_process Phagosome Acidification (Lysosomal Fusion) node_drug->node_process Restores Function node_host->node_process Drives H+ Influx node_outcome_pos Bacterial Clearance (Restored Immunity) node_process->node_outcome_pos

Figure 1: The proposed mechanism of action. The compound inhibits mPtpA, preventing the dephosphorylation of host V-ATPase, thereby restoring the macrophage's ability to acidify the phagosome and kill the bacteria.

Comparative Experimental Design

To scientifically "confirm" the mechanism, isolated data is insufficient. You must benchmark the compound against known standards.

The Comparator Set
  • Suramin: A broad-spectrum, potent PTP inhibitor. Used as the Positive Control for enzymatic inhibition.

  • Indomethacin: A classic COX inhibitor with a similar benzoic acid scaffold. Used as the Selectivity Control to prove the compound is not just acting as a generic NSAID.

  • Bafilomycin A1: A specific V-ATPase inhibitor. Used in cellular assays to validate the acidification phenotype.

Comparative Data Summary

The following table summarizes expected performance metrics based on structural modeling and class behavior.

Metric4-(2,5-dimethyl...) (Test Article)Suramin (Positive Control)Indomethacin (Selectivity Control)Interpretation
mPtpA IC50 2.5 - 5.0 µM ~1.0 µM> 100 µMConfirms specific PtpA targeting over generic NSAIDs.
COX-2 IC50 > 50 µM> 100 µM0.1 - 1.0 µM Demonstrates lack of off-target inflammatory liability.
Mechanism Type Competitive / ReversibleNon-competitiveCompetitive (COX)Kinetic fingerprinting distinguishes the mode of binding.
Cellular Effect Restores AcidificationCytotoxic at high dosesNo effect on acidificationValidates the "Phagosome Rescue" phenotype.

Validation Protocols

These protocols are designed to be self-validating systems. If the controls fail, the experiment is invalid.

Protocol A: Enzymatic Kinetic Profiling (mPtpA)

Objective: Determine the inhibition constant (


) and mode of inhibition.
  • Reagent Prep:

    • Clone and purify recombinant mPtpA (His-tagged) from E. coli.

    • Substrate: p-Nitrophenyl Phosphate (pNPP) .

    • Buffer: 50 mM Sodium Citrate (pH 6.5), 1 mM DTT, 1 mM EDTA.

  • Workflow:

    • Step 1: Incubate mPtpA (50 nM) with varying concentrations of the Test Compound (0.1 – 100 µM) for 10 mins at 37°C.

    • Step 2: Initiate reaction by adding pNPP (at

      
       concentration, approx. 2 mM).
      
    • Step 3: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 mins.

  • Validation Check:

    • Suramin Control: Must show >50% inhibition at 5 µM.

    • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Data Analysis:

    • Plot Lineweaver-Burk double reciprocal graphs.

    • Confirmation Criteria: Intersecting lines on the Y-axis indicate Competitive Inhibition (binding to the active site), consistent with the benzoic acid moiety mimicking the phosphate group.

Protocol B: Macrophage Phagosome Acidification Assay

Objective: Confirm the compound works in a live cellular system (phenotypic validation).

  • Cell System: RAW 264.7 Macrophages infected with BCG (Bacille Calmette-Guérin) expressing GFP.

  • Labeling: Use LysoTracker Red DND-99 (acidotropic probe).

  • Workflow:

    • Step 1: Infect macrophages with GFP-BCG (MOI 10:1) for 4 hours.

    • Step 2: Wash and treat with Test Compound (10 µM) vs. DMSO control.

    • Step 3: Add LysoTracker Red (50 nM) for the final 30 mins.

    • Step 4: Image via Confocal Microscopy.

  • Quantification:

    • Measure Colocalization Coefficient (Pearson’s r) between GFP (bacteria) and Red (Acidic Lysosome).

  • Visual Logic:

    • DMSO (Negative): Bacteria (Green) are separate from Lysosomes (Red)

      
       No yellow overlap.
      
    • Test Compound: High colocalization (Yellow)

      
      Restored Acidification .
      

Workflow Visualization

The following diagram illustrates the decision tree for confirming the mechanism.

Validation_Workflow start Start: Compound Characterization assay_enz Enzymatic Assay (mPtpA + pNPP) start->assay_enz decision_1 IC50 < 5µM? assay_enz->decision_1 assay_cell Cellular Assay (LysoTracker) decision_2 Acidification Restored? assay_cell->decision_2 assay_sel Selectivity Assay (COX-1/2) decision_3 COX Inactive? assay_sel->decision_3 decision_1->assay_cell Yes outcome_fail Re-evaluate Target decision_1->outcome_fail No decision_2->assay_sel Yes decision_2->outcome_fail No outcome_confirmed MECHANISM CONFIRMED decision_3->outcome_confirmed Yes (Selective) decision_3->outcome_confirmed No (Dual Actor)

Figure 2: The validation workflow. Success requires passing enzymatic potency, cellular efficacy, and selectivity checkpoints.

Conclusion

To confirm 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a specific mPtpA inhibitor , the comparative data must demonstrate:

  • Potency: Single-digit micromolar inhibition of mPtpA (

    
    ).
    
  • Phenotype: Restoration of phagosome acidification in infected macrophages (comparable to non-infected controls).

  • Selectivity: A distinct lack of potency against COX enzymes (

    
    ) compared to Indomethacin, distinguishing it from the general NSAID class.
    

This triad of evidence moves the compound from a "generic building block" to a "validated chemical probe" for tuberculosis research.

References

  • BenchChem. (2025). Technical Overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture.[2][3] (Discusses the MPPB derivative and metabolic mechanism). Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 15898-26-7).[5] Retrieved from

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Synthesis and Paal-Knorr Reaction Context. Retrieved from

  • Cayman Chemical. (2025). EP4 Receptor Antagonist 1 Product Information.[6][7] (Used for comparative context of benzoic acid scaffolds). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.